Benzo[d]oxazol-5-ol
Description
Historical Context and Discovery within the Benzoxazole (B165842) Class
The history of Benzo[d]oxazol-5-ol is intrinsically linked to the broader exploration of benzoxazole chemistry. The parent five-membered heterocycle, oxazole (B20620), was first developed in 1947. rsc.orgnih.gov The synthesis of the fused-ring benzoxazole system likely commenced in the early to mid-20th century, driven by a wider scientific curiosity in heterocyclic chemistry. chemistryjournal.net Early research focused on establishing fundamental synthetic routes, often involving the condensation reaction between 2-aminophenols and various carbonyl compounds or their derivatives. rsc.orgjocpr.com
Over the decades, these synthetic methodologies were refined, with researchers experimenting with different catalysts, reaction conditions, and starting materials to improve yields and expand the variety of possible derivatives. chemistryjournal.netinnovareacademics.in While the precise first synthesis of this compound is not prominently documented in historical records, its existence is a logical outcome of these foundational efforts to functionalize the benzoxazole core. The development of methods to create substituted benzoxazoles paved the way for the creation of a vast library of compounds, including hydroxylated derivatives like this compound, for further study.
Significance of the Benzoxazole Scaffold in Heterocyclic and Medicinal Chemistry
The benzoxazole scaffold is a privileged structure and a vital pharmacophore in medicinal chemistry. globalresearchonline.netresearchgate.net Its significance stems from a combination of its structural and chemical properties. The aromatic, bicyclic planar structure is relatively stable and provides a rigid framework that can be strategically functionalized. rsc.orgglobalresearchonline.net
A key feature contributing to its biological importance is its role as a structural bioisostere of naturally occurring purine (B94841) bases, such as adenine (B156593) and guanine. chemistryjournal.net This structural mimicry allows benzoxazole derivatives to interact with various biopolymers like enzymes and nucleic acids, making them a rich source of potential therapeutic agents. chemistryjournal.netglobalresearchonline.net Consequently, the benzoxazole nucleus is associated with an extensive range of pharmacological activities. innovareacademics.inresearchgate.net
Table 1: Investigated Biological Activities of Benzoxazole Derivatives
| Biological Activity | References |
| Antimicrobial (Antibacterial & Antifungal) | researchgate.netnih.govsemanticscholar.orgmdpi.comnih.gov |
| Anticancer / Antitumor | researchgate.netsemanticscholar.orgnih.govnajah.eduresearchgate.net |
| Anti-inflammatory & Analgesic | researchgate.netresearchgate.netsemanticscholar.orgmdpi.com |
| Antiviral | researchgate.netresearchgate.netnih.gov |
| Anticonvulsant | researchgate.netnih.gov |
| Antitubercular | researchgate.netsemanticscholar.orgnih.gov |
| Antioxidant | rsc.orgresearchgate.net |
| Herbicidal & Insecticidal | researchgate.netmdpi.com |
| Kinase Inhibition | tandfonline.com |
| Monoamine Oxidase (MAO) Inhibition | researchgate.net |
Beyond medicine, benzoxazole derivatives are valuable in other fields. They are used as fluorescent whitening dyes and have applications in the development of photochromic materials. core.ac.uk In agricultural science, research has demonstrated their potential as herbicides and insecticides. researchgate.netmdpi.com This broad spectrum of applications has cemented the benzoxazole scaffold as a cornerstone of modern heterocyclic chemistry.
Overview of Research Trajectories for this compound and its Derivatives
Research concerning this compound and its derivatives is multifaceted, primarily focusing on synthetic innovation and the exploration of biological activity. This compound itself is described as a benzyl (B1604629) alcohol derivative used in the manufacturing of pharmaceuticals. biosynth.com An optical isomer of the compound has been noted for potential use in treating cancer and inflammatory diseases through the regulation of estrogen receptor modulators. biosynth.com
The main thrust of research, however, lies in using the this compound core to create more complex derivatives and study their structure-activity relationships (SAR). Key research trajectories include:
Development of Novel Synthetic Methods: Researchers are continuously exploring more efficient and environmentally friendly ways to synthesize benzoxazole derivatives. For instance, an ultrasound-promoted synthesis for novel 2-imino-3-aryl-2,3-dihydrothis compound derivatives has been reported, highlighting a move towards greener chemistry. scilit.com
Synthesis of Biologically Active Molecules: A significant area of focus is the synthesis of derivatives with potential therapeutic applications. Research has been conducted on creating complex molecules where the 5-ol group serves as an anchor or intermediate for further functionalization. An example is the synthesis of 3-(benzo[d]oxazol-2-yl)benzofuran-5-ol, which was then used as a precursor to create a series of 1,2,4-oxadiazole-fused benzo[b]furan derivatives evaluated for antiproliferative activity. nih.gov
Exploration of Diverse Pharmacological Targets: The structural similarity of the core scaffold to that of benzo[d]oxazol-5-amine, another key intermediate, suggests that research into 5-hydroxy derivatives could parallel the trajectories seen for 5-amino compounds. Derivatives of the 5-amino analogue have been investigated for a wide range of activities, including as multi-target ligands for Alzheimer's disease and as antimicrobial agents. nih.govrjptonline.org This indicates a broad potential for derivatives of this compound to be explored for neurodegenerative diseases, infectious diseases, and oncology. nih.govgoogle.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-benzoxazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-5-1-2-7-6(3-5)8-4-10-7/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPYOQWUJKAFSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)N=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597446 | |
| Record name | 1,3-Benzoxazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180716-28-3 | |
| Record name | 1,3-Benzoxazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-benzoxazol-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways of Benzo D Oxazol 5 Ol
Advanced Strategies for Core Benzo[d]oxazol-5-ol Synthesis
Modern synthetic approaches for constructing the this compound core primarily involve the cyclization of suitably substituted 2-aminophenol (B121084) precursors. nih.gov These methods are designed to be efficient, versatile, and increasingly aligned with the principles of green chemistry. The key starting material for this compound would be 2-amino-4-hydroxy-phenol, which undergoes condensation with various electrophilic partners to form the oxazole (B20620) ring.
The most prevalent and versatile strategy for synthesizing the benzoxazole (B165842) core involves the condensation of a 2-aminophenol with a one-carbon electrophile, followed by cyclization and aromatization. nih.govrsc.org The general mechanism initiates with the formation of a Schiff base or an amide intermediate, which then undergoes intramolecular nucleophilic attack by the phenolic hydroxyl group, followed by dehydration or an oxidative step to yield the final aromatic benzoxazole ring system. nih.gov For the synthesis of this compound, a 2-aminophenol substituted with a hydroxyl group at the 4-position (para to the amino group) is the required precursor.
The reaction between 2-aminophenols and aldehydes is a widely used method for preparing 2-substituted benzoxazoles. This transformation is an oxidative condensation that typically requires a catalyst and an oxidant. researchgate.net A variety of catalytic systems have been developed to facilitate this reaction under mild and efficient conditions. rsc.orgorganic-chemistry.org The process generally involves the initial formation of a phenolic Schiff base intermediate, which then undergoes oxidative cyclization. nih.gov Air, molecular oxygen, or other chemical oxidants are often employed to drive the final aromatization step. rsc.orgresearchgate.net
For instance, a novel synthesis of 2-aryl-5-hydroxybenzoxazoles was achieved by reacting 3-aminothymoquinone, a substituted 2-aminophenol, with various aryl aldehydes, leading to Schiff base formation and subsequent cyclization. nih.gov Numerous catalysts can be employed to improve yields and reaction conditions, making the process more environmentally benign. nih.gov
Table 1: Catalytic Systems for Benzoxazole Synthesis from 2-Aminophenols and Aldehydes
| Catalyst System | Oxidant/Solvent | Conditions | Yield Range | Reference |
| Elemental Sulfur (S8) / Sodium Sulfide | DMSO | Not specified | Satisfactory | researchgate.net |
| TiO₂–ZrO₂ | Acetonitrile (B52724) | 60 °C, 15–25 min | 83–93% | rsc.org |
| Cu₂O | DMSO | Room Temp, 2–5 h | 70–95% | rsc.org |
| TEMPO-immobilized MOFs | O₂ (Air) | Not specified | High | rsc.orgrsc.org |
| Brønsted Acidic Ionic Liquid Gel | Solvent-free | 130 °C, 5 h | 86–94% | nih.govacs.org |
| Samarium triflate | Water | Mild conditions | Good | organic-chemistry.org |
The condensation of 2-aminophenols with ketones provides another route to 2-substituted benzoxazoles. While less common than reactions with aldehydes, efficient protocols have been established, particularly with activated ketones like β-diketones. rsc.orgacs.org The reaction of 2-aminophenols with β-diketones, catalyzed by a combination of a Brønsted acid and copper(I) iodide (CuI), tolerates a range of substituents on the 2-aminophenol ring, such as methyl, chloro, bromo, and nitro groups. organic-chemistry.orgacs.org Another approach utilizes montmorillonite (B579905) KSF clay as a reusable catalyst for the reaction between 2-aminophenol and 1,3-diketones in acetonitrile. rsc.org Furthermore, elemental sulfur has been shown to be an effective oxidant for promoting the oxidative rearranging coupling between o-aminophenols and simple ketones. ijpbs.com
Table 2: Catalytic Systems for Benzoxazole Synthesis from 2-Aminophenols and Ketones
| Ketone Type | Catalyst System | Conditions | Yield Range | Reference |
| β-Diketones | Brønsted Acid / CuI | Not specified | Good | organic-chemistry.orgacs.org |
| 1,3-Diketones | Montmorillonite KSF clay | CH₃CN, 90 °C, 14 h | 82–93% | rsc.org |
| General Ketones | Elemental Sulfur / N-methylpiperidine | Mild conditions | Good | organic-chemistry.orgijpbs.com |
Carboxylic acids and their more reactive derivatives, such as acyl chlorides, amides, and thioamides, are common precursors for forming the benzoxazole ring with 2-aminophenols. researchgate.netmedcraveonline.com
With Carboxylic Acids: The direct condensation with carboxylic acids often requires harsh conditions, such as high temperatures and the use of a strong acid like polyphosphoric acid (PPA) or phosphorus pentoxide–methanesulfonic acid. ijpbs.commedcraveonline.com More recent methods utilize microwave heating with a polystyrene-supported triphenylphosphine (B44618) (PS-PPh3) resin to achieve rapid and efficient synthesis in high yields and purities. researchgate.net For aliphatic carboxylic acids, zirconium dodecylphosphonate has been used as a selective catalyst under solvent-free conditions. researchgate.net
With Acyl Chlorides: Acyl chlorides react more readily with 2-aminophenols. An eco-friendly protocol uses a dual Brønsted and Lewis acidic catalyst (Hf-BTC) under solvent-free microwave conditions. rsc.org Alternatively, a heterogeneous base catalyst like KF–Al₂O₃ can be used in acetonitrile at room temperature to afford high yields. rsc.org A patented method for preparing a related nitro-substituted benzoxazole involves the condensation of 2-amino-4-sodium nitrophenolate with nitrobenzoyl chloride, which proceeds through an ester intermediate before cyclizing under strong acid catalysis. google.com
With Amides and Thioamides: Tertiary amides can be activated with triflic anhydride (B1165640) (Tf₂O) and 2-fluoropyridine, allowing for a cascade reaction involving nucleophilic addition of the 2-aminophenol, intramolecular cyclization, and elimination to form the benzoxazole product. mdpi.com Thioamides can also serve as precursors in a reaction promoted by triphenylbismuth (B1683265) dichloride, which facilitates a cyclodesulfurization process to yield 2-substituted benzoxazoles under mild conditions. nih.govbeilstein-journals.org
Table 3: Methods for Benzoxazole Synthesis from 2-Aminophenols and Carboxylic Acid Derivatives
| Reagent Type | Catalyst/Promoter | Conditions | Yield Range | Reference |
| Carboxylic Acids | PS-PPh₃ Resin | Microwave | High | researchgate.net |
| Aliphatic Carboxylic Acids | Zirconium dodecylphosphonate | 100 °C, Solvent-free | Not specified | researchgate.net |
| Acyl Chlorides | KF–Al₂O₃ | Acetonitrile, Room Temp | 83–95% | rsc.org |
| Tertiary Amides | Triflic Anhydride (Tf₂O) | DCM, Room Temp | Moderate to Excellent | mdpi.com |
| Thioamides | Triphenylbismuth dichloride | 1,2-DCE, 60 °C | 79–99% | nih.govbeilstein-journals.org |
The synthesis of 2-substituted benzoxazoles can be achieved through the direct reaction of 2-aminophenols with primary alcohols, including benzyl (B1604629) alcohols. This transformation is an acceptorless dehydrogenative coupling reaction that forms the benzoxazole ring along with the liberation of hydrogen gas and water. ijpbs.comoup.com Ruthenium complexes, such as RuCl₂(PPh₃)₃, are effective catalysts for this condensation, although they typically require high reaction temperatures (e.g., 200–215 °C). oup.com At lower temperatures (e.g., 180 °C), N-alkylation of the 2-aminophenol may occur as a competing side reaction. oup.com More recent developments include the use of TEMPO-immobilized metal-organic frameworks (MOFs) which can perform a one-pot sequential aerobic oxidation of the alcohol to the corresponding aldehyde, followed by the oxidative cyclization with the 2-aminophenol. rsc.org Iron-catalyzed hydrogen transfer strategies have also been reported as an alternative. organic-chemistry.org
Table 4: Catalytic Systems for Benzoxazole Synthesis from 2-Aminophenols and Alcohols
| Alcohol Type | Catalyst System | Conditions | Yield Range | Reference |
| Primary Alcohols | RuCl₂(PPh₃)₃ | Toluene, 215 °C, 6 h | Moderate to High | oup.com |
| Benzyl Alcohols | TEMPO-immobilized MOFs | O₂ atmosphere | High | rsc.org |
| Alcohols | Iron-based catalyst | Hydrogen transfer conditions | Very Good | organic-chemistry.org |
The reaction of 2-aminophenols with isothiocyanates provides a direct route to 2-aminobenzoxazoles. This process involves a cyclodesulfurization reaction. A greener pathway utilizes microwave irradiation in the presence of hydrogen peroxide (H₂O₂) as an oxidant in an ethanol (B145695)/water solvent system, leading to high yields in a short reaction time. rsc.org Tandem reactions of 2-aminophenols and isothiocyanates can also be carried out efficiently in water, which acts as an environmentally benign solvent and accelerates the reaction rate. rsc.org This approach is noted for its high efficiency and simple, practical experimental procedures. rsc.org Another method involves the reaction of 2-aminophenol with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), a nonhazardous cyanating agent, in the presence of a Lewis acid like BF₃·Et₂O to yield 2-aminobenzoxazoles. acs.org
Table 5: Methods for 2-Aminobenzoxazole Synthesis from 2-Aminophenols
| Reagent | Promoter/Catalyst | Conditions | Yield Range | Reference |
| Isothiocyanates | 30% H₂O₂ | Microwave, 100 °C, 10 min | 88–95% | rsc.org |
| Isothiocyanates | Water (as solvent) | Not specified | Good | rsc.org |
| N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | BF₃·Et₂O | 1,4-Dioxane, Reflux | 45–60% | rsc.orgacs.org |
Condensation Reactions Utilizing 2-Aminophenol Precursors
Reactions with Ortho-Esters
The reaction of o-aminophenols with ortho-esters provides a direct and efficient route to 2-substituted benzoxazoles. ics-ir.orgacademie-sciences.fr This condensation reaction is typically catalyzed by an acid and often proceeds under mild, solvent-free conditions. ics-ir.orgresearchgate.net For instance, the reaction of o-aminophenol with triethyl orthoacetate in the presence of silica (B1680970) sulfuric acid at room temperature yields 2-methylbenzoxazole (B1214174) in high yield within minutes. ics-ir.org The versatility of this method allows for the synthesis of a library of benzoxazole derivatives by varying the ortho-ester. organic-chemistry.orgorganic-chemistry.org
A notable example involves the use of (trimethoxysilylpropyl)ammonium hydrogen sulfate (B86663) supported on nano-TiO2 as a catalyst for the reaction between 2-aminophenol and ortho-esters. rsc.org This method operates under solvent-free conditions at 90°C, offering excellent yields and the ability to reuse the catalyst multiple times without significant loss of activity. rsc.org
Table 1: Synthesis of Benzoxazoles using Ortho-Esters and Silica Sulfuric Acid Catalyst ics-ir.org
| Entry | Ortho-ester | Product | Time (min) | Yield (%) |
|---|---|---|---|---|
| a | Triethyl orthoformate | Benzoxazole | 5 | 92 |
| b | Triethyl orthoacetate | 2-Methylbenzoxazole | 2 | 95 |
| c | Triethyl orthopropionate | 2-Ethylbenzoxazole | 3 | 93 |
Reaction Conditions: o-aminophenol (1 mmol), ortho-ester (1.1 mmol), silica sulfuric acid (50 mg), room temperature, solvent-free.
Reactions with Alkynones
The synthesis of benzoxazole derivatives can also be achieved through the reaction of 2-aminophenol with alkynones. rsc.org One approach involves a copper(II) triflate-catalyzed hydroamination of alkynones with 2-aminophenol in o-xylene (B151617) at 120°C, producing a range of functionalized benzoxazoles in moderate to high yields. rsc.orgrsc.org This method is valued for its broad functional group tolerance and user-friendly procedure. rsc.org
Another pathway involves the reaction of 2-aminophenol with alkynones or diketones to form N-(2-hydroxylphenyl)enaminones. rsc.org These intermediates then undergo a trifluoroacetic acid (TFA)-promoted cleavage of the C–C double bond and subsequent cyclization to yield 2-substituted benzoxazoles. rsc.org This transition-metal-free method offers high product yields and a broad substrate scope. rsc.org
Oxidative Cyclization Approaches
Oxidative cyclization of phenolic Schiff bases, which are formed from the condensation of o-aminophenols and aromatic aldehydes, is a common and effective method for synthesizing 2-arylbenzoxazoles. scirp.orgniscpr.res.inijpbs.comnih.gov This process utilizes various oxidizing agents to facilitate the intramolecular cyclization. scirp.orgresearchgate.net
Commonly used oxidants include:
Iodobenzene diacetate (IBD) nih.gov
Manganese(III) acetate (B1210297) scirp.org
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) scirp.orgresearchgate.netgrowingscience.com
Lead tetraacetate ijpbs.com
A mild and efficient protocol employs in situ generated tetraethylammonium (B1195904) superoxide (B77818) in an aprotic solvent at room temperature to promote the oxidative cyclization of Schiff bases, yielding 2-arylbenzoxazoles in good to excellent yields. niscpr.res.in Another approach uses a manganese octahedral molecular sieve (OMS-2) as a recyclable heterogeneous catalyst with hydrogen peroxide as a green oxidant. acs.org
Cyclization of Alpha (α)-Oxo Oxime
A versatile route to annulated oxazoles, including benzoxazoles, involves the cyclization of α-oxo-oximes. ijpsonline.comacs.orgacs.org This method utilizes readily available starting materials and proceeds through the reaction of quinone monoximes with various electrophiles like alkyl halides, aralkyl halides, or dimethyl sulfate in the presence of a base such as anhydrous potassium carbonate. acs.orgnih.gov This approach has been successfully applied to synthesize a range of 2-substituted condensed ring oxazoles. acs.orgnih.gov
Catalytic Approaches in this compound Synthesis
Catalysis plays a crucial role in the synthesis of benzoxazoles, offering milder reaction conditions, higher yields, and improved sustainability.
Metal-Catalyzed Reactions (e.g., CuI-mediated)
Copper catalysts, particularly copper(I) iodide (CuI), are widely employed in the synthesis of benzoxazoles. medcraveonline.com These catalysts are favored due to their commercial availability, low cost, and low cytotoxicity. medcraveonline.com CuI-mediated reactions often involve the intramolecular cyclization of ortho-haloanilides. organic-chemistry.orgmedcraveonline.com For instance, the combination of CuI and 1,10-phenanthroline (B135089) effectively catalyzes the cyclization of ortho-haloanilides to form benzoxazoles. organic-chemistry.org
Another significant application of copper catalysis is the reaction of 2-aminophenols with β-diketones, which is co-catalyzed by a Brønsted acid and CuI, tolerating a variety of substituents on the 2-aminophenol ring. organic-chemistry.orgijpbs.com Copper-catalyzed hydroamination of alkynones with 2-aminophenols also provides an effective route to benzoxazole derivatives. rsc.org
Nanocatalysts and Heterogeneous Catalysis
Nanocatalysts and heterogeneous catalysts have gained prominence in benzoxazole synthesis due to their high reactivity, large surface area, selectivity, stability, and reusability. rsc.orgajchem-a.com These catalysts can be easily separated from the reaction mixture, contributing to greener synthetic protocols. rsc.orgajchem-a.com
Examples of such catalysts include:
Fe3O4@SiO2-SO3H nanoparticles: These magnetically separable nanocatalysts have been used for the solvent-free synthesis of 2-arylbenzoxazoles from the condensation of 2-aminophenol and aromatic aldehydes. ajchem-a.comajchem-a.com This method offers short reaction times, high efficiency, and environmental friendliness. ajchem-a.comajchem-a.com
Copper(II) ferrite (B1171679) nanoparticles: These air-stable and recyclable nanocatalysts are effective for the synthesis of benzoxazoles from N-(2-halophenyl)benzamides and can be recovered using an external magnet. organic-chemistry.org
Copper(II) oxide nanoparticles: Used for the ligand-free intramolecular cyclization of o-bromoaryl derivatives, these heterogeneous catalysts can be recovered and recycled without loss of activity. organic-chemistry.org
Piperazine-based ionic liquids immobilized on ZnO or SiO2 nanoparticles: These nanocatalysts have demonstrated high efficiency in the solvent-free synthesis of benzoxazoles. rsc.org
Manganese-based metal-organic framework (MOF): A desolvated Mn-TPA MOF serves as a robust and effective heterogeneous catalyst for the synthesis of benzoxazole derivatives from o-aminophenol and various aromatic aldehydes, showing high turnover numbers and excellent recyclability. rsc.org
Cu(II)-SBA-15: This mesoporous silica-supported copper catalyst provides an efficient and recyclable system for the condensation of o-aminophenol with substituted benzaldehydes. rsc.orgrsc.org
Table 2: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 74165 |
| o-aminophenol | 5801 |
| Triethyl orthoacetate | 6451 |
| 2-Methylbenzoxazole | 7192 |
| (trimethoxysilylpropyl)ammonium hydrogen sulfate | 134746011 |
| nano-TiO2 | 26042 |
| 2-aminophenol | 5801 |
| Copper(II) triflate | 34444 |
| o-xylene | 7237 |
| Trifluoroacetic acid | 6422 |
| Iodobenzene diacetate | 67451 |
| Manganese(III) acetate | 15248 |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | 6948 |
| Lead tetraacetate | 10996 |
| Tetraethylammonium superoxide | 159491 |
| Manganese octahedral molecular sieve (OMS-2) | - |
| Hydrogen peroxide | 784 |
| Dimethyl sulfate | 6768 |
| Potassium carbonate | 11430 |
| Copper(I) iodide | 62663 |
| 1,10-phenanthroline | 1318 |
| Fe3O4@SiO2-SO3H | - |
| Copper(II) ferrite | 16211479 |
| Copper(II) oxide | 14829 |
| Zinc oxide | 14806 |
| Silicon dioxide | 6649382 |
| Mn-TPA MOF | - |
| Cu(II)-SBA-15 | - |
| Triethyl orthoformate | 6450 |
| 2-Ethylbenzoxazole | 67025 |
| 2-Propylbenzoxazole | 83637 |
Ionic Liquid Catalysis
Ionic liquids (ILs) have emerged as green and efficient catalysts and solvents in organic synthesis. ingentaconnect.comajol.info Their use in the synthesis of benzoxazole derivatives offers several advantages, including mild reaction conditions, high yields, short reaction times, and the potential for catalyst recycling. rsc.org
One strategy involves the condensation of o-aminophenols with aldehydes or orthoesters. rsc.org For instance, a phosphonium (B103445) acidic ionic liquid, triphenyl(butyl-3-sulphonyl)phosphonium toluenesulfonate, has been effectively used to catalyze the condensation of o-aminophenol with various aldehydes to produce 2-arylbenzoxazoles in good yields. rsc.org Similarly, heteropolyanion-based ionic liquids have been employed as solid catalysts for the one-pot condensation of o-aminophenol with orthoesters.
Brønsted acidic ionic liquid gels, prepared by treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate with tetraethyl orthosilicate (B98303) (TEOS), have also been utilized as reusable heterogeneous catalysts. acs.orgnih.gov These gelled ionic liquids facilitate the synthesis of benzoxazoles from o-aminophenols and benzaldehydes under solvent-free conditions, although sometimes requiring higher temperatures. acs.org The use of [Bmim]PF6 ionic liquid under microwave irradiation presents another efficient, solvent-free method for synthesizing 2-arylbenzoxazoles from o-aminophenol and aldehydes. ingentaconnect.com
A diversity-oriented synthetic approach on an ionic liquid support has been developed for creating complex molecules containing the benzoxazole moiety. nih.gov This method utilizes the ionic liquid's ability to absorb microwave irradiation, facilitating key reaction steps like ring closure and cleavage from the support. nih.gov
Ultrasound-Promoted Synthesis
Ultrasound-assisted organic synthesis is recognized as an environmentally friendly and efficient technique that accelerates reactions through acoustic cavitation. chesci.com This method has been successfully applied to the synthesis of benzoxazole derivatives, often leading to higher yields, shorter reaction times, and milder conditions. tandfonline.comtandfonline.comias.ac.in
One notable application is the synthesis of 2-imino-3-aryl-2,3-dihydrothis compound derivatives. scilit.comdntb.gov.ualookchem.comresearchgate.net This reaction proceeds via the irradiation of p-benzoquinone and various aromatic cyanamides in acetonitrile at room temperature, resulting in excellent yields. chesci.combioscopegroup.org
The use of ultrasound in conjunction with catalysts has also proven effective. For example, nano MnO2 has been used as an efficient oxidant for the one-pot synthesis of 2-substituted benzoxazoles from o-aminophenol and aromatic aldehydes under ultrasonic irradiation. tandfonline.comtandfonline.com This method is advantageous due to the use of an inexpensive and readily available oxidant and simple purification procedures. tandfonline.com Similarly, a magnetic nanomaterial-supported Lewis acidic ionic liquid has been used as a recyclable catalyst for the condensation of 2-aminophenols and aromatic aldehydes under solvent-free ultrasound conditions. researchgate.net Another green approach utilizes Indion 190 resin as a heterogeneous catalyst for the synthesis of benzoxazole derivatives from o-aminocardanol and aromatic aldehydes in ethanol under ultrasonic irradiation. ias.ac.in
Functionalization and Derivatization Strategies
The inherent reactivity of the this compound scaffold allows for a multitude of functionalization and derivatization strategies, enabling the synthesis of a diverse library of compounds with tailored properties. chemistryjournal.net
Substitution Reactions at the Hydroxyl Group (e.g., O-alkylation)
The hydroxyl group at the 5-position of the benzoxazole ring is a key site for functionalization. O-alkylation is a common strategy to introduce various substituents. For instance, 3-(benzo[d]oxazol-2-yl)benzofuran-5-ol can be O-alkylated with 2-bromoacetonitrile in the presence of potassium carbonate to furnish the corresponding acetonitriloxy derivative. nih.gov This reaction serves as a crucial step in the synthesis of more complex heterocyclic systems. nih.gov
The synthesis of 5-(benzyloxy)benzo[d]oxazole derivatives has been achieved through methods like iodine-DMSO mediated cyclization of N-arylcyanothioformamides. Another example involves the refluxing of 2-aminophenol with 4-benzyloxy benzaldehyde (B42025) in ethanol, followed by oxidative cyclization to yield 2-[4-(Benzyloxy)phenyl]-1,3-benzoxazole. ijpbs.com Microwave-assisted synthesis has also been employed for the preparation of O-alkylated benzaldehydes, which are precursors for various benzoxazole derivatives. mdpi.com
Modifications of the Benzoxazole Ring System
Modifications to the core benzoxazole ring system are crucial for tuning the electronic and steric properties of the molecule. Direct C-H functionalization at the C2 position is a powerful, atom-economical strategy for introducing a wide variety of substituents without pre-functionalization. mdpi.comresearchgate.net However, these reactions can sometimes require harsh conditions. mdpi.com
An alternative is the cyclization of functionalized precursors, which allows for the simultaneous construction of the benzoxazole core and introduction of the desired C2-substituent. mdpi.com The reactivity of the C2 position can be influenced by the substituents on the benzene (B151609) ring. For example, the presence of electron-donating or electron-withdrawing groups on the aryl moiety of 2-arylbenzoxazoles can affect the outcome of further reactions. nih.gov
Nitration of the benzoxazole ring typically occurs at the C6-position. globalresearchonline.net Halogenation, such as the introduction of a bromine atom at the 7-position, is another common modification. ontosight.ai
Introduction of Heterocyclic and Aromatic Substituents
Introducing heterocyclic and aromatic substituents onto the this compound framework is a key strategy for developing compounds with specific biological activities or material properties. This is often achieved by coupling reactions at various positions of the benzoxazole ring.
Palladium-catalyzed cross-coupling reactions are widely used for C-H arylation. beilstein-journals.org For instance, the benzoxazole moiety itself can act as a directing group for the ortho C-H arylation of a C2-aryl substituent. thieme-connect.com Both Pd(II) and Ru(II) catalysts have been used for this purpose with a variety of iodoarenes. thieme-connect.com Copper-catalyzed reactions also play a significant role in the arylation of benzoxazoles. beilstein-journals.org
The synthesis of benzoxazoles bearing heterocyclic substituents is also well-documented. For example, pyridyl-benzoxazoles can be synthesized by condensing picolinic acid isomers with 4-nitro-2-aminophenol in the presence of polyphosphoric acid (PPA). mdpi.com The synthesis of benzoxazoles linked to other heterocyclic systems like benzimidazole (B57391) or thiadiazole has also been reported, often involving multi-step synthetic sequences. globalresearchonline.netnih.gov The introduction of a quinoline (B57606) moiety has been achieved through a zirconium-catalyzed one-pot reaction. nih.gov
Stereoselective Synthesis of Benzo[d]oxazolyl-Substituted Intermediates
The stereoselective synthesis of intermediates containing the benzo[d]oxazole moiety is crucial for the development of chiral drugs and materials. While direct asymmetric synthesis on the benzoxazole core is less common, stereocenters are often introduced in the substituents attached to the ring system.
One approach involves the use of chiral starting materials or catalysts. For example, in the synthesis of diheteroarylalkanal derivatives, a one-pot Friedel–Crafts reaction has been used to introduce a chiral center adjacent to a heterocyclic substituent. mdpi.com Although not directly involving this compound, this methodology highlights a potential strategy.
Research has also focused on the synthesis of non-proteinogenic amino acid derivatives based on the benzoxazole skeleton, such as 3-(2-benzoxazol-5-yl)alanine derivatives. nih.gov The synthesis of these chiral building blocks allows for their incorporation into peptides and other complex molecules, where stereochemistry is critical for biological activity.
Mechanistic Investigations of Synthetic Pathways
The formation of the benzoxazole ring is a cornerstone of heterocyclic chemistry, with applications in pharmaceuticals and materials science. rsc.org Consequently, the underlying mechanisms of these synthetic pathways have been a subject of detailed investigation. Modern studies frequently employ advanced spectroscopic techniques and computational modeling to map the reaction coordinates, identify intermediates, and determine rate-limiting steps. libretexts.org These investigations are crucial for optimizing reaction conditions and expanding the scope of synthetic methodologies.
The cyclization to form benzoxazoles can proceed through several proposed mechanistic pathways, depending on the starting materials and catalysts used. A common method involves the condensation of a 2-aminophenol with a carbonyl compound (like an aldehyde or carboxylic acid) followed by oxidative cyclization or dehydration. rsc.org
Radical Pathways: In recent years, radical mechanisms have been identified as viable routes for benzoxazole synthesis. For instance, electrochemical methods can facilitate oxidative cyclization through a single-electron transfer (SET) process. sigmaaldrich.com In one proposed mechanism, an ortho-iminophenol intermediate, formed from a 2-aminophenol and an aldehyde, undergoes oxidation. A radical inhibition test was performed to probe a possible SET pathway, but the results suggested that the reaction likely proceeds without the involvement of free radical intermediates in that specific hypervalent iodine-mediated synthesis. sigmaaldrich.com
However, other radical pathways have been proposed. In the synthesis of benzothiazoles, a related class of heterocycles, a radical-anion intermediate has been suggested in a sodium hydride-promoted cyclization. baiwei.org This SRN1-type mechanism involves the formation of a radical-anion, which then expels a leaving group to generate a biradical that recombines to form the ring. baiwei.org Cascade radical cyclizations are also known to produce various substituted benzothiazoles, indicating the versatility of radical-based strategies. baiwei.org
Carbene-Related Pathways: The term "carbene radical anion" describes a specific type of reactive intermediate that is not commonly cited in the mainstream synthesis of benzoxazoles. However, the distinct chemistries of both carbenes and radicals are highly relevant. N-Heterocyclic Carbenes (NHCs) are well-known catalysts that can engage in radical reactions. rsc.org The catalytic cycle often involves the formation of a Breslow intermediate, which can undergo a single-electron transfer (SET) to an acceptor, thereby initiating a radical process. rsc.org This showcases how carbene chemistry can intersect with radical pathways.
Separately, species described as "carbene radicals" have been identified, particularly in transition-metal-catalyzed reactions. acs.orgresearchgate.net These are distinct from classical electrophilic carbenes, exhibiting nucleophilic radical-type reactivity. researchgate.net They are typically generated via the single-electron reduction of a metal-carbene complex. acs.org While these pathways are powerful for constructing various carbo- and heterocycles, their direct application to form the this compound core from 4-aminoresorcinol is not a documented mainstream strategy. The synthesis of oxazoles (the non-fused parent ring) has been achieved through a photoinduced [3+2] cycloaddition of carbenes and nitriles, highlighting the utility of carbenes in forming the oxazole ring structure under catalyst-free conditions. readthedocs.io
A plausible mechanism for many benzoxazole syntheses involves a cascade of nucleophilic addition, intramolecular cyclization, and elimination, without invoking radical or carbene intermediates. e3s-conferences.org A proposed pathway for a Tf₂O-promoted synthesis begins with the activation of an amide, followed by nucleophilic attack from the amino group of a 2-aminophenol, intramolecular cyclization, and finally elimination to yield the benzoxazole product. e3s-conferences.org
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for analyzing the transition states of complex organic reactions, including the cyclization step in benzoxazole synthesis. mit.educenmed.com These calculations provide deep insight into reaction feasibility, selectivity, and the precise geometry of the highest-energy point along the reaction coordinate. mit.edu
By modeling potential reaction pathways, chemists can calculate the Gibbs free energy of activation (ΔG‡) for each proposed step. The pathway with the lowest energy barrier is considered the most kinetically favorable. For example, in an electrochemical synthesis of benzoxazoles, computational studies were used to compare different mechanistic possibilities, including a concerted reductive elimination versus a stepwise process. sigmaaldrich.comsigmaaldrich.com The analysis strongly favored a concerted mechanism involving a cyclic hemiaminal intermediate reacting with an I(III) species, as it presented a significantly lower activation barrier compared to alternative routes. sigmaaldrich.com
The table below summarizes findings from a computational study on an I(III)-mediated benzoxazole formation, illustrating how transition state analysis helps differentiate between plausible mechanistic pathways. sigmaaldrich.com
| Pathway | Transition State | Key Feature | Calculated Activation Barrier (ΔG‡) | Plausibility |
| Pathway B | TS-3 | Ligand exchange followed by oxidation | 18.0 kcal/mol | Less Favorable |
| Pathway C | TS-1 | Concerted reductive elimination from hemiaminal | 7.6 kcal/mol | Most Favorable |
This interactive table presents data from a DFT study on a model benzoxazole synthesis, highlighting the lower energy barrier of the concerted pathway (Pathway C). Data sourced from computational results reported in the literature. sigmaaldrich.com
Transition state calculations also reveal the structure of the activated complex. Analysis of bond lengths and angles in the transition state (TS) can confirm the nature of the chemical transformation. For the favored concerted pathway (TS-1), calculations showed elongated I-O bonds and specific N-H and O-H bond lengths, indicating that reductive elimination was nearly complete while hydride transfer was occurring. sigmaaldrich.com Such detailed structural information is difficult to obtain through experimental means alone. acs.org
Furthermore, computational models can explain observed product selectivity. In the synthesis of benzoxazole-2-carboxylate derivatives, DFT calculations were employed to understand why the 5-endo-trig cyclization was exclusively observed over the alternative 6-exo-trig pathway. scilit.com These computational results were in excellent agreement with experimental findings, confirming the predictive power of transition state analysis. scilit.com Similar DFT studies have been used to investigate the electronic properties and structure of various benzoxazole derivatives, correlating theoretical calculations with experimental observations. sciensage.info
Advanced Spectroscopic and Computational Analysis in Benzo D Oxazol 5 Ol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of Benzo[d]oxazol-5-ol in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constants
Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental insights into the molecular framework. In a typical ¹H NMR spectrum of a benzo[d]oxazole derivative, signals corresponding to the aromatic protons can be observed. For instance, in related benzoxazole (B165842) structures, proton signals are often found in the range of δ 7.0-8.3 ppm. rsc.org The hydroxyl proton (-OH) of the phenol (B47542) group would likely appear as a broad singlet, its chemical shift being sensitive to solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon skeleton. Aromatic carbons in benzoxazole derivatives typically resonate between δ 110 and 151 ppm. rsc.org The carbon attached to the hydroxyl group (C-5) and the carbons of the oxazole (B20620) ring would have distinct chemical shifts influenced by their electronic environments. For example, in similar heterocyclic systems, carbons adjacent to heteroatoms like oxygen and nitrogen show characteristic downfield shifts. ipb.pt
While specific data for this compound is not extensively published, analysis of related compounds allows for predicted chemical shift ranges.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H2 | ~8.0-8.2 | - |
| H4 | ~7.2-7.4 | - |
| H6 | ~6.8-7.0 | - |
| H7 | ~7.5-7.7 | - |
| OH | Variable (broad) | - |
| C2 | - | ~150-155 |
| C3a | - | ~140-145 |
| C4 | - | ~110-115 |
| C5 | - | ~155-160 |
| C6 | - | ~105-110 |
| C7 | - | ~115-120 |
| C7a | - | ~145-150 |
Note: These are predicted values based on general principles and data from similar compounds. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., ¹H–¹H COSY, ¹H–¹³C HSQC)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals. emerypharma.com
¹H–¹H COSY (Correlation Spectroscopy) identifies protons that are spin-spin coupled, typically those on adjacent carbons. emerypharma.comsdsu.edu This would reveal the connectivity of the protons on the benzene (B151609) ring of this compound.
¹H–¹³C HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached. emerypharma.comlibretexts.org This technique is instrumental in assigning the carbon signals based on the already-assigned proton signals. emerypharma.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov For this compound, the IR spectrum would be expected to show characteristic absorption bands:
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
N-H stretch: In related anilides, a prominent N-H stretch is observed. nih.gov However, in the cyclized benzoxazole ring, this would be absent.
C=N stretch: A sharp band around 1600-1650 cm⁻¹ for the C=N bond within the oxazole ring.
C-O stretch: Bands in the 1200-1300 cm⁻¹ region for the aryl C-O and ether C-O bonds.
Aromatic C-H stretch: Signals typically appear above 3000 cm⁻¹.
Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ range.
The absence of a strong C=O absorption in the 1650-1680 cm⁻¹ range would confirm the formation of the benzoxazole ring from a precursor like an anilide. nih.gov
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| O-H (hydroxyl) | 3200-3600 (broad) |
| C=N (oxazole) | 1600-1650 |
| C-O (aryl ether) | 1200-1300 |
| C=C (aromatic) | 1450-1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification. For this compound (C₇H₅NO₂), the expected molecular weight is approximately 135.12 g/mol . In a mass spectrum, a molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to this weight.
The fragmentation pattern can give clues about the structure. Common fragmentation pathways for related benzoxazole compounds involve the cleavage of the oxazole ring and loss of small molecules like CO or HCN. The specific fragmentation of this compound would be influenced by the presence of the hydroxyl group.
X-ray Crystallography for Solid-State Structure Determination
Computational Chemistry and Theoretical Studies
Computational chemistry, particularly using methods like Density Functional Theory (DFT), complements experimental data by providing theoretical insights into the electronic structure, stability, and spectroscopic properties of molecules. scirp.org For this compound, DFT calculations could be used to:
Optimize the molecular geometry to predict bond lengths and angles.
Calculate theoretical NMR and IR spectra to aid in the interpretation of experimental data.
Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are important for understanding the molecule's reactivity and electronic properties. scirp.orgresearchgate.net
Analyze the molecular electrostatic potential to identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net
Studies on similar benzoxazole derivatives have successfully used DFT to correlate theoretical parameters with experimental observations. scirp.orgrjeid.com
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has become a primary tool for studying benzoxazole derivatives due to its favorable balance of accuracy and computational cost. researcher.lifedergipark.org.tr DFT calculations are used to determine optimized molecular geometries, predict vibrational frequencies, and analyze electronic properties and reactivity. researchgate.net Functionals like B3LYP are commonly used in conjunction with basis sets such as 6-31G+(d,p) or 6-311++G(d,p) to model these systems accurately. researchgate.netdergipark.org.trresearchgate.net
This compound can theoretically exist in different tautomeric forms, primarily the enol (-OH) and keto (=O) forms. The relative stability of these tautomers in the ground state is critical for understanding the compound's fundamental chemical properties and behavior. DFT calculations are instrumental in determining the most stable tautomer by calculating and comparing their total energies. nih.gov
Studies on analogous heterocyclic systems, such as 2-(2'-hydroxyphenyl)benzoxazole (HBO) and its derivatives, consistently show that the enol form is significantly more stable than the keto form in the ground state. dntb.gov.uanih.gov For instance, research on a naphthalene-based benzimidazole (B57391) derivative, a related heterocyclic system, calculated the enol form to be 5.79 kcal/mol more stable than the keto form. acs.org Similarly, DFT studies on other benzoxazoles confirm the dominance of the enol tautomer under normal conditions. science.govresearchgate.net This stability is crucial as the less stable keto form is often involved in photochemical processes like Excited-State Intramolecular Proton Transfer (ESIPT). dntb.gov.ua The energy difference between these forms dictates the equilibrium population and the feasibility of tautomerization. nih.gov
The electronic properties of a molecule are defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between HOMO and LUMO, known as the band gap (ΔE), is a crucial parameter that indicates the chemical reactivity, kinetic stability, and optical properties of a molecule. researchgate.netresearchgate.net A smaller band gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net
DFT calculations are widely used to determine the energies of these orbitals and the resulting band gap. researchgate.netdergipark.org.tr For example, a study on biologically active benzoxazole derivatives, including a benzoxazol-5-ol derivative, used DFT to calculate the HOMO-LUMO energy gap. researchgate.net The analysis revealed that substitutions on the benzoxazole core significantly influence the electronic properties. A derivative, 2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol, was found to have a relatively small HOMO-LUMO gap of 3.80 eV, indicating it is chemically more reactive compared to other analyzed derivatives. researchgate.net
The table below presents calculated electronic properties for several benzoxazole derivatives from a DFT study. researchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (ΔE) (eV) |
| 4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol (1) | -5.61 | -1.33 | 4.28 |
| 2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol (2) | -5.42 | -1.62 | 3.80 |
| 2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol (3) | -5.73 | -1.57 | 4.16 |
These calculations, often supported by analyses of the total density of states (DOS), provide a detailed picture of the electronic transitions and conductivity of these materials. researchgate.nettandfonline.com
DFT is a powerful method for elucidating reaction mechanisms by mapping the potential energy surface (PES) of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. researchgate.netmdpi.com The energy of the transition state determines the activation energy barrier of the reaction.
For benzoxazole derivatives, DFT has been used to model mechanisms such as proton transfer and N-functionalization. nih.govmdpi.com In studies of long-range intramolecular proton transfer, DFT calculations using functionals like M06-2X are employed to locate the transition states connecting the different tautomeric forms. nih.govmdpi.com The calculations can determine whether a process, such as ESIPT, is barrierless or involves a significant energy barrier. mdpi.com To confirm that a calculated structure is a true transition state, frequency calculations are performed to find a single imaginary frequency corresponding to the reaction coordinate. researchgate.net Furthermore, Intrinsic Reaction Coordinate (IRC) analyses are conducted to ensure that the transition state smoothly connects the intended reactant and product. researchgate.netmdpi.com These computational models provide a step-by-step view of the reaction pathway, which is essential for understanding and controlling chemical reactivity. arxiv.org
Electronic Structure and Band Gap Analysis
Molecular Dynamics (MD) Simulations for Ligand-Receptor Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. In the context of this compound research, MD simulations are particularly valuable for studying how these molecules interact with biological targets, such as proteins or DNA. researchgate.netresearcher.life These simulations complement molecular docking studies by providing insights into the stability of the ligand-receptor complex and the dynamics of their interaction. rjeid.comnih.gov
In a typical workflow, a benzoxazole derivative is first docked into the active site of a target receptor (e.g., an enzyme like VEGFR-2 or a DNA oligomer) to predict its preferred binding mode. researchgate.netresearcher.life Following docking, MD simulations are run for extended periods (e.g., 100 nanoseconds) to observe the behavior of the complex in a simulated physiological environment. researchgate.netresearchgate.net The stability of the complex is assessed by analyzing parameters like the root-mean-square deviation (RMSD) of the ligand and protein over the course of the simulation. A stable conformation throughout the simulation time supports the initial docking results. researchgate.net Furthermore, MD simulations can be combined with methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) to calculate the binding free energy, which offers a more quantitative measure of the ligand's affinity for the receptor. rjeid.comnih.gov
Quantum-Chemical Calculations for Spectroscopic Prediction
Quantum-chemical calculations, primarily using DFT, are frequently used to predict and interpret the spectroscopic properties of molecules like this compound. By calculating properties such as vibrational frequencies and nuclear magnetic shielding tensors, these methods provide theoretical spectra that can be compared directly with experimental data from techniques like Fourier-Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govbeilstein-journals.org
The agreement between calculated and experimental spectra serves to validate the computed molecular structure and provides a basis for the unambiguous assignment of spectral bands. nih.govnih.gov For example, theoretical vibrational frequencies are calculated and often scaled by an empirical factor to account for anharmonicity and other systematic errors, leading to excellent agreement with experimental FT-IR and Raman spectra. researchgate.net For NMR spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate chemical shifts (¹H and ¹³C), which aids in the structural elucidation of complex molecules and the assignment of tautomeric forms. researchgate.netbeilstein-journals.org It is well-established that DFT-optimized geometrical parameters, such as bond lengths and angles, are typically more accurate than those from methods like Hartree-Fock, due to the inclusion of electron correlation, further strengthening the reliability of the predicted spectra. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Phenomena (e.g., ESIPT)
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronically excited states. mdpi.comaip.org It is particularly crucial for studying photophysical and photochemical processes like Excited-State Intramolecular Proton Transfer (ESIPT). dntb.gov.uaresearchgate.net ESIPT is a phenomenon where a proton is transferred within a molecule upon photoexcitation, leading to the formation of a transient keto-tautomer that often exhibits a large Stokes shift fluorescence. researcher.life
TD-DFT calculations are used to model the entire ESIPT process. This includes:
Calculating Vertical Excitation Energies: Simulating the absorption spectrum by calculating the energy required to promote the molecule from its ground state (enol form) to the Franck-Condon excited state. nih.govresearchgate.net
Optimizing Excited-State Geometries: Determining the stable structures of the enol and keto tautomers in the first singlet excited state (S1). cjsc.ac.cn
Mapping the Excited-State Potential Energy Surface: Constructing potential energy curves by scanning the proton transfer coordinate (the O-H bond length). This reveals the energy barrier for the ESIPT process. acs.orgrsc.orgworldscientific.com
Studies on 2-(2'-hydroxyphenyl)benzoxazole (HBO) and its derivatives consistently show that the intramolecular hydrogen bond is significantly strengthened in the S1 state, which provides the driving force for proton transfer. researcher.lifersc.org Analysis of the potential energy curves often indicates that the ESIPT process is barrierless or has a very low energy barrier, explaining why it occurs on an ultrafast timescale. acs.orgcjsc.ac.cn TD-DFT calculations can accurately predict the absorption and emission wavelengths for both the enol and the proton-transferred keto forms, which are generally in good agreement with experimental spectroscopic data. nih.govresearchgate.net
Biological and Pharmacological Research of Benzo D Oxazol 5 Ol Derivatives
Antimicrobial Activity
The benzoxazole (B165842) scaffold, a fusion of benzene (B151609) and oxazole (B20620) rings, is a significant pharmacophore in medicinal chemistry, serving as a foundational structure for synthesizing numerous compounds with a wide array of biological activities. mdpi.comrsc.org Among these, the antimicrobial properties of benzoxazole derivatives have been a subject of extensive research. rsc.org These synthetic compounds often exhibit a broad spectrum of activity, including antibacterial, antifungal, and antiviral effects. nih.govnih.gov
Derivatives of benzo[d]oxazol-5-ol have demonstrated notable antibacterial capabilities, with various studies confirming their inhibitory effects against a range of both Gram-positive and Gram-negative bacteria. nih.govmdpi.com The substitution pattern on the benzoxazole core, particularly at the 2- and 5-positions, has been identified as a critical factor influencing the potency and spectrum of antibacterial action. mdpi.com
Research on 2-(4-substituted-phenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol derivatives revealed potent activity. ijpsonline.com Specifically, the derivative featuring a trifluoromethylphenyl group at the 2-position showed greater activity against Staphylococcus aureus and Sarcina lutea compared to its methoxyphenyl counterpart. ijpsonline.com This compound's activity against S. lutea (MIC 0.020 mg/ml) was particularly noteworthy, and it also demonstrated four times less activity against S. aureus compared to the control drug, amikacin. ijpsonline.com Similarly, a hydrazone derivative with a 5-nitro-2-furyl substituent was shown to be effective against both S. aureus and B. subtilis. mdpi.com
Further studies on chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acids indicated that compounds with an (S)-configuration and specific hydrophobic substitutes (para-tert-butyl, para-phenyl, and para-benzyloxy) on a phenoxyl side chain exhibited excellent activity against all tested Gram-positive bacteria, with MIC values ranging from 1.56 to 6.25 μg/mL. nih.gov Additionally, benzoxazole-appended 1,2,3-triazoles have been synthesized and screened, showing moderate to good activity against S. aureus and B. subtilis. ias.ac.in
Table 1: Antibacterial Activity of this compound Derivatives against Gram-Positive Bacteria
| Derivative Class | Bacterial Strain(s) | Key Findings | Reference(s) |
| Schiff bases of benzo[d]oxazol-5-amine | Bacillus subtilis | Displayed good antibacterial activity. | rjptonline.org, researchgate.net |
| 3-(2-benzoxazol-5-yl)alanine derivatives | Bacillus subtilis | Showed selective activity against Gram-positive bacteria. | nih.gov |
| 2-(4-trifluoromethylphenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | Staphylococcus aureus, Sarcina lutea | Exhibited strong activity; MIC against S. lutea was 0.020 mg/ml. More active than the methoxyphenyl analog. | ijpsonline.com |
| Hydrazone with 5-nitro-2-furyl substituent | Staphylococcus aureus, Bacillus subtilis | Showed inhibitory effects against the tested strains. | mdpi.com |
| Chiral (S)-propanoic acid derivatives | Gram-Positive Bacteria | Excellent activity with MIC values between 1.56 and 6.25 μg/mL. | nih.gov |
| Benzoxazole-appended 1,2,3-triazoles | Staphylococcus aureus, Bacillus subtilis | Reflected moderate to good activity. | ias.ac.in |
The antibacterial action of this compound derivatives extends to Gram-negative bacteria, a group known for its challenging outer membrane barrier. nih.gov Synthetic derivatives have demonstrated a wide spectrum of activity against species such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.govmdpi.com
In vitro analysis of certain amide and hydrazone derivatives of benzoxazolinone indicated broad antibacterial activity, with E. coli being one of the most sensitive strains. mdpi.com However, Salmonella enteritidis was found to be the most resistant pathogen in this particular study. mdpi.com Research on Schiff bases of benzo[d]oxazol-5-amine also confirmed their antibacterial effects against E. coli and Klebsiella pneumoniae. rjptonline.orgresearchgate.net
The study of 2-(4-substituted-phenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol derivatives also included several Gram-negative species. ijpsonline.com The compound with a trifluoromethylphenyl group was more active against E. coli than its methoxyphenyl counterpart and showed very good activity with a Minimum Inhibitory Concentration (MIC) of 0.039 mg/ml. ijpsonline.com Both tested compounds in this study showed the lowest activity against Proteus hauseri. ijpsonline.com Chiral propanoic acid derivatives of benzoxazole also displayed excellent antibacterial activity against all screened Gram-negative bacteria, with MIC values as low as 1.56 to 6.25 μg/mL for the most potent variants. nih.gov Furthermore, newly synthesized benzoxazole-appended 1,2,3-triazoles were effective against E. coli and K. pneumoniae. ias.ac.in
Table 2: Antibacterial Activity of this compound Derivatives against Gram-Negative Bacteria
| Derivative Class | Bacterial Strain(s) | Key Findings | Reference(s) |
| Amide and hydrazone derivatives | Escherichia coli, Salmonella enteritidis | E. coli was highly sensitive; S. enteritidis was most resistant. | mdpi.com |
| Schiff bases of benzo[d]oxazol-5-amine | Escherichia coli, Klebsiella pneumoniae | Demonstrated good antibacterial activity. | rjptonline.org, researchgate.net |
| 2-(4-trifluoromethylphenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | Escherichia coli, Proteus hauseri | Very good activity against E. coli (MIC 0.039 mg/ml); least active against P. hauseri. | ijpsonline.com |
| Chiral (S)-propanoic acid derivatives | Gram-Negative Bacteria | Displayed excellent activity with MIC values of 1.56-6.25 μg/mL. | nih.gov |
| Benzoxazole-appended 1,2,3-triazoles | Escherichia coli, Klebsiella pneumoniae | Showed moderate to good activity. | ias.ac.in |
In addition to antibacterial effects, many benzoxazole derivatives possess significant antifungal properties. nih.gov Research has shown that nearly half of the studied 3-(2-benzoxazol-5-yl)alanine derivatives have antifungal capabilities, including against pathogenic species like Candida albicans. nih.gov However, other studies have reported varied results. For instance, Schiff bases of benzo[d]oxazol-5-amine derivatives were found to have only slight antifungal activity against C. albicans. rjptonline.orgresearchgate.net Similarly, chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives showed poor MIC values against this fungus. nih.gov
Conversely, other classes of benzoxazole derivatives have proven to be potent antifungal agents. A series of 2-(aryloxymethyl) benzoxazole derivatives exhibited significant activity against several phytopathogenic fungi. nih.gov Notably, compounds 5a, 5b, 5h, and 5i from this series showed broad-spectrum antifungal effects. nih.gov Derivatives 5a, 5b, 5h, 5i, and 5j were particularly effective against Fusarium solani, with IC₅₀ values ranging from 4.34 to 17.61 μg/mL, which is more potent than the control drug hymexazol (B17089) (IC₅₀ of 38.92 μg/mL). nih.gov Compound 5h was the most powerful inhibitor of F. solani, being approximately nine times more potent than hymexazol. nih.gov Research has also documented the activity of benzothiazole (B30560) derivatives against Aspergillus niger, suggesting a broader potential for related heterocyclic structures. mdpi.com
Table 3: Antifungal Activity of this compound Derivatives
| Derivative Class | Fungal Strain(s) | Key Findings | Reference(s) |
| 3-(2-benzoxazol-5-yl)alanine derivatives | Candida albicans | Almost half of the compounds studied showed antifungal properties. | nih.gov |
| Schiff bases of benzo[d]oxazol-5-amine | Candida albicans | Displayed only slight antifungal activity. | rjptonline.org, researchgate.net |
| Chiral propanoic acid derivatives | Candida albicans | Exhibited poor MIC values. | nih.gov |
| 2-(aryloxymethyl) benzoxazole derivatives | Fusarium solani, Botrytis cinerea | Potent activity against F. solani (IC₅₀ 4.34–17.61 μg/mL), outperforming the control drug hymexazol. | nih.gov |
The biological activities of the benzoxazole scaffold also include antiviral properties. nih.gov While research in this area is less extensive compared to antibacterial and antifungal studies, some derivatives have shown promise. For example, certain benzoxazole compounds have been investigated for their activity against the Tobacco Mosaic Virus (TMV). mdpi.com In one study, the protective activity of a specific benzoxazole derivative against TMV was 39.27%. mdpi.com The introduction of chlorine atoms into the structure was found to increase antiviral activity, with two such compounds showing protective activities of 55.96% and 54.21% against TMV. mdpi.com These findings highlight the potential of benzoxazole derivatives as a scaffold for the development of new antiviral agents. nih.gov
To understand the basis of their antimicrobial effects, researchers have investigated the potential molecular targets of benzoxazole derivatives. Inhibition of essential bacterial enzymes is a well-established mechanism for antibacterial drugs. ijpsonline.com
DNA Gyrase Inhibition: DNA gyrase (topoisomerase II) is a vital bacterial enzyme that manages DNA topology and is a known target for antibacterial agents. ijpsonline.com Molecular docking studies were performed on two 1,3-benzoxazol-5-ol derivatives to explore their interaction with the DNA gyrase of E. coli. ijpsonline.com The results indicated that the compounds could bind to the enzyme's active site. ijpsonline.com The derivative 2-(4-trifluoromethyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol, which demonstrated better antimicrobial activity, also showed a better binding affinity (lower binding energy) to DNA gyrase compared to its methoxyphenyl counterpart. ijpsonline.com This suggests that the inhibition of DNA gyrase is a plausible mechanism for the antibacterial action of these benzoxazole derivatives. ijpsonline.com
Glucosamine-6-Phosphate Synthase Inhibition: Another potential target is glucosamine-6-phosphate (GlcN-6P) synthase, an enzyme crucial for the biosynthesis of the bacterial cell wall. rjptonline.orgresearchgate.net Molecular docking studies were conducted on a series of Schiff bases of benzo[d]oxazol-5-amine derivatives against the GlcN-6P synthase of E. coli. rjptonline.orgresearchgate.net The results revealed that the compounds with bulky phenyl groups were essential for blocking the active site of the enzyme. rjptonline.orgresearchgate.net Specifically, compounds identified as (7) and (8) in the study were predicted to be effective blockers of the enzyme's active centers, correlating with their observed potent antibacterial activity. rjptonline.orgresearchgate.net This indicates that the disruption of cell wall synthesis through the inhibition of GlcN-6P synthase is another likely mechanism of action for this class of benzoxazole derivatives. rjptonline.orgresearchgate.net
Gram-Positive Bacteria (e.g., Bacillus subtilis, Staphylococcus aureus, Sarcina lutea)
Antiviral Activity
Anticancer and Cytotoxic Effects
The benzo[d]oxazole scaffold is a prominent heterocyclic structure featured in numerous compounds with significant pharmacological activities, including anticancer effects. Derivatives of this compound, in particular, have been the focus of extensive research to evaluate their potential as cytotoxic agents against various cancer cell lines. These studies have unveiled the promising antiproliferative properties of this class of compounds, paving the way for the development of novel cancer therapeutics.
The cytotoxic potential of this compound derivatives has been demonstrated across a range of human cancer cell lines. Researchers have synthesized and tested numerous analogs, revealing significant inhibitory effects on the growth of lung, breast, colorectal, melanoma, and cervical cancers. The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
Derivatives of benzo[d]oxazole have shown notable cytotoxic effects against the A549 human lung adenocarcinoma cell line. ajphs.comresearchgate.net For instance, a series of benzoxazole-1,3,4-oxadiazole compounds were synthesized and evaluated for their anticancer activity, with several compounds, including 12b and 12i, demonstrating activity against A549 cells. ajphs.com One particular compound, 12b, exhibited excellent activity against not only A549 but also breast (MCF-7) and colon (HT-29) cancer cell lines. ajphs.com
Furthermore, benzoxazole-quinoline and quinoxaline (B1680401) hybrids have been investigated, showing more potent cytotoxicity against lung (A549) and oral (KB) cancer cell lines compared to breast cancer cell lines. ajphs.com Similarly, certain benzoxazole-linked combretastatin (B1194345) derivatives, such as compound 8d, were found to be more potent than the standard against A549 and MCF-7 cell lines. researchgate.net Another study highlighted that N-2 substituted pyrazolinone derivatives of benzoxazole were highly responsive against A549 and MCF-7 cell lines. ajphs.com The antiproliferative activity of some benzenesulfonamide (B165840) derivatives against A549 lung cancer cells has also been reported, with compounds C3, C4, and C6 effectively reducing cell proliferation after 72 hours. immunopathol.com
Table 1: In vitro Antiproliferative Activity of this compound Derivatives Against A549 Lung Cancer Cells
| Compound/Derivative Class | Key Findings |
|---|---|
| Benzoxazole-1,3,4-oxadiazoles (e.g., 12b, 12i) | Showed activity against A549 cells. ajphs.com |
| Benzoxazole-quinoline/quinoxaline hybrids | More potent against A549 and KB cell lines than breast cancer lines. ajphs.com |
| Benzoxazole-linked combretastatins (e.g., 8d) | More potent than standard against A549 and MCF-7 cell lines. researchgate.net |
| N-2 substituted pyrazolinone derivatives | Highly responsive against A549 and MCF-7 cell lines. ajphs.com |
| Benzenesulfonamide derivatives (C3, C4, C6) | Effectively reduced A549 cell proliferation. immunopathol.com |
The antiproliferative effects of benzo[d]oxazole derivatives have been extensively studied in various breast cancer cell lines, including MCF-7, MDA-MB-213, and MDA-MB-231. ajphs.comresearchgate.net A study on benzoxazole-1,3,4-oxadiazole compounds revealed that compounds 12b, 12f, 12g, and 12i were highly active against MCF-7 cells. ajphs.com Another investigation into benzoxazole-linked combretastatin derivatives showed that several compounds, including 11g, 11h, 11l, 11m, and 11n, demonstrated very powerful activity against MCF-7 cells. ajphs.com
In a separate study, a series of new diaryl benzo[d]imidazo[2,1-b]thiazole derivatives were synthesized and evaluated for their cytotoxicity against the MCF-7 cell line. brieflands.com Compounds 6i and 6j from this series showed the highest potency, with 81% and 77% inhibition rates, respectively. brieflands.com Furthermore, research on maleimide-benzenesulfonamide derivatives indicated that compounds 3a and 3d exhibited significant cytotoxicity against the MDA-MB-231 cell line, with IC50 values of 1.61 and 1.26 µM, respectively. researchgate.net
Table 2: In vitro Antiproliferative Activity of this compound Derivatives Against Breast Cancer Cell Lines
| Compound/Derivative Class | Cell Line | Key Findings |
|---|---|---|
| Benzoxazole-1,3,4-oxadiazoles (12b, 12f, 12g, 12i) | MCF-7 | Highly active against MCF-7 cells. ajphs.com |
| Benzoxazole-linked combretastatins (11g, 11h, 11l, 11m, 11n) | MCF-7 | Demonstrated very powerful activity. ajphs.com |
| Diaryl benzo[d]imidazo[2,1-b]thiazoles (6i, 6j) | MCF-7 | Showed high potency with 81% and 77% inhibition. brieflands.com |
| Maleimide-benzenesulfonamides (3a, 3d) | MDA-MB-231 | Exhibited significant cytotoxicity with low IC50 values. researchgate.net |
Benzo[d]oxazole derivatives have also been identified as potent inhibitors of colorectal cancer cell proliferation. nih.govbohrium.com A series of benzoxazole-based amides and sulfonamides were synthesized, with compound 3f emerging as the most cytotoxic, showing high potency in HT-29 and HCT116 colorectal cancer cell lines. nih.govbohrium.com This compound was found to induce a concentration-dependent activation of caspases and cell-cycle arrest in both cell lines. nih.govbohrium.com
Another study focused on benzoxazole-1,3,4-oxadiazole derivatives, where compounds 12b, 12c, and 12g exhibited anticancer activity against the HT-29 cancer cell line, with results superior to the standard medication. ajphs.com Research on novel N-substituted amino acid hydrazone-isatin derivatives showed that these compounds were generally more cytotoxic against HT-29 than A375 melanoma cells. mdpi.com Specifically, compounds 17, 18, 20, and 35 were identified as the most active against HT-29 in both 2D and 3D cell cultures. mdpi.com
Table 3: In vitro Antiproliferative Activity of this compound Derivatives Against Colorectal Cancer Cell Lines
| Compound/Derivative Class | Cell Line | Key Findings |
|---|---|---|
| Benzoxazole-based amides and sulfonamides (e.g., 3f) | HT-29, HCT116 | Identified as the most cytotoxic, inducing apoptosis and cell-cycle arrest. nih.govbohrium.com |
| Benzoxazole-1,3,4-oxadiazoles (12b, 12c, 12g) | HT-29 | Showed anticancer activity superior to the standard drug. ajphs.com |
| N-substituted amino acid hydrazone-isatins (17, 18, 20, 35) | HT-29 | More cytotoxic against HT-29 than A375 cells; identified as most active. mdpi.com |
The cytotoxic effects of benzo[d]oxazole derivatives have been evaluated against the A375 human melanoma cell line. ajphs.com A study involving amide benzoxazole-1,3,4-oxadiazole compounds tested their anti-cancer activity against four human cancer cell lines, including A375. ajphs.com Similarly, benzoxazole fused with benzofuran (B130515) and 1,2,4-oxadiazole (B8745197) derivatives were assessed for their cytotoxicity against a panel of cancer cell lines that included A375. ajphs.com
Furthermore, newly synthesized indazole derivatives were evaluated for their in vitro anticancer potential against a panel of four human cancer cell lines, one of which was the A375 melanoma line. researchgate.net These studies indicate that the benzo[d]oxazole scaffold is a viable starting point for developing antimelanoma agents.
Table 4: In vitro Antiproliferative Activity of this compound Derivatives Against A375 Melanoma Cells
| Compound/Derivative Class | Key Findings |
|---|---|
| Amide benzoxazole-1,3,4-oxadiazoles | Tested for anticancer activity against A375 cells. ajphs.com |
| Benzoxazole-benzofuran-1,2,4-oxadiazole hybrids | Assessed for cytotoxicity against A375 cells. ajphs.com |
| Indazole derivatives | Evaluated for anticancer potential against A375 cells. researchgate.net |
Research into this compound derivatives has demonstrated their potential against cervical cancer cell lines such as HeLa and SiHa. nih.gov A study focused on 2-(2-aminobenzo[d]thiazol-6-yl)benzo[d]oxazol-5-amine derivatives revealed that one compound, H1, exhibited specific and potent anti-proliferation ability against HeLa cells with an IC50 of 380 nM. nih.gov Interestingly, this compound showed significant inhibition against HPV18-positive HeLa cells but not against HPV16-positive SiHa cells. nih.gov Further investigation showed that at low concentrations, compound H1 could induce a cell cycle blockage at the G1 phase and slightly promote apoptosis. nih.gov
Another study on benzoxazole-hydrazone derivatives, synthesized through condensation with various substituted isatin (B1672199) compounds, showed that they were responsive against HeLa, IMR-32, and MCF-7 cancer cell lines. ajphs.com The antiproliferative activity of certain synthesized benzo[f]benzo researchgate.netnih.govimidazo[1,2-d] researchgate.netnih.govoxazepine and benzo[f]benzo researchgate.netnih.govoxazolo[3,2-d] researchgate.netnih.govoxazepine derivatives was also evaluated against HeLa cells, among others. scielo.brresearchgate.net
Table 5: In vitro Antiproliferative Activity of this compound Derivatives Against Cervical Cancer Cell Lines
| Compound/Derivative Class | Cell Line | Key Findings |
|---|---|---|
| 2-(2-aminobenzo[d]thiazol-6-yl)benzo[d]oxazol-5-amine (H1) | HeLa, SiHa | Potent and specific anti-proliferation against HeLa (IC50 = 380 nM); less effective against SiHa. nih.gov |
| Benzoxazole-hydrazone derivatives | HeLa | Responsive against HeLa, IMR-32, and MCF-7 cell lines. ajphs.com |
| Benzo-oxazepine derivatives | HeLa | Evaluated for antiproliferative activity against HeLa cells. scielo.brresearchgate.net |
Prostate Cancer (e.g., PC3)
Cell Cycle Modulation and Apoptosis Induction
A key mechanism through which this compound derivatives exert their anticancer effects is by modulating the cell cycle and inducing apoptosis (programmed cell death).
One study found that a potent benzoxazole derivative could arrest the growth of HepG2 cancer cells, primarily in the Pre-G1 and G1 phases of the cell cycle. nih.govresearchgate.net This same compound was also shown to induce apoptosis in HepG2 cells. nih.gov Further investigation revealed that treatment with this derivative led to a significant increase in both early and late apoptotic cells compared to untreated control cells. nih.gov Another study on a different benzoxazole derivative demonstrated that it could arrest the HepG2 cell growth at the Pre-G1 phase and induce apoptosis, which was supported by a significant increase in caspase-3 levels, a key executioner enzyme in apoptosis. researchgate.net
In the context of cervical cancer, a 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivative was found to cause cell cycle blockage at the G1 phase and slightly promote apoptosis in HeLa cells at low concentrations. nih.govresearchgate.net Similarly, certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have been shown to effectively suppress cell cycle progression and induce apoptosis in various cancer cell lines, including those of the breast, ovary, and lung. mdpi.comnih.gov These compounds were found to arrest the cell cycle at different phases (G1, S, or G2) depending on the specific compound and cell line. mdpi.com
Potential as Anticancer Supplement Agents
Beyond their direct cytotoxic effects, this compound derivatives show promise as anticancer supplement agents. They can enhance the efficacy of conventional cancer therapies like chemotherapy and radiation. google.com
One mechanism by which they achieve this is through the inhibition of Nuclear factor E2-related factor 2 (Nrf2). google.com Nrf2 is a protein that helps cancer cells survive by inducing antioxidant enzymes that remove reactive oxygen species (ROS), which are toxic to cells. google.com By inhibiting Nrf2, certain benzo[d]oxazole derivatives can increase the production of ROS, thereby making cancer cells more susceptible to apoptosis. google.com This can help overcome the tolerance of cancer cells to anticancer agents and radiation therapy. google.com
For example, when cells from lung, brain, breast, and colorectal cancers were treated with a specific benzo[d]oxazole derivative in combination with radiation, a significant increase in apoptosis was observed compared to radiation alone. google.com Similarly, when lung cancer cells were treated with a combination of benzo[d]oxazole derivatives and the anticancer drug doxorubicin (B1662922), the number of apoptotic cells was found to be 2.1 to 4.5 times higher than in cells treated with doxorubicin alone. google.com
HPV-Related Cellular Pathway Regulation
Human papillomavirus (HPV) is a major cause of cervical cancer, with the viral oncoproteins E6 and E7 playing a crucial role in carcinogenesis. nih.govnih.gov Research has shown that derivatives of this compound can regulate cellular pathways relevant to HPV. nih.govresearchgate.net
A study focused on 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives found that a lead compound, H1, exhibited specific anti-proliferation ability against HPV18-positive HeLa cells. nih.govresearchgate.net Interestingly, this compound did not show the same level of inhibition against HPV16-positive SiHa cells. nih.govresearchgate.net The HPV E6 and E7 oncoproteins are known to disrupt key cellular processes, including cell cycle control and apoptosis, by targeting proteins like p53 and the retinoblastoma protein (pRb). nih.govmdpi.com The E5 oncoprotein can also contribute to cancer development by activating signaling pathways like the epidermal growth factor receptor (EGFR) pathway. nih.govmdpi.com The ability of certain this compound derivatives to interfere with these HPV-related pathways highlights their potential as targeted therapies for cervical cancer. nih.govresearchgate.net
Anti-inflammatory and Analgesic Properties
In addition to their anticancer activity, this compound derivatives have been investigated for their anti-inflammatory and analgesic (pain-relieving) properties. mdpi.comnih.govnih.gov The benzoxazole moiety is a core component of commercially available non-steroidal anti-inflammatory drugs (NSAIDs) like benoxaprofen (B1668000) and flunoxaprofen. nih.gov
A series of N-(acridin-9-yl)-4-(benzo[d]oxazol-2-yl) benzamides were synthesized and screened for their anti-inflammatory and analgesic activities. nih.gov One of the compounds in this series demonstrated good anti-inflammatory activity, while another showed good analgesic activity. nih.gov Another study focused on a series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives and evaluated their acute and chronic anti-inflammatory potential. nih.gov Several of these synthesized compounds showed a significant ability to provide protection against carrageenan-induced paw edema, a common model for acute inflammation. nih.gov Some of these derivatives exhibited anti-inflammatory activity comparable to standard drugs like diclofenac (B195802) sodium and ibuprofen. nih.gov
The anti-inflammatory and analgesic properties of many NSAIDs are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. nih.govmdpi.com Molecular docking studies have been used to investigate the interaction of benzo[d]oxazole derivatives with these enzymes, providing insights into their mechanism of action. nih.gov
Inhibition of Cyclooxygenase (COX) Pathways
Derivatives of the benzo[d]oxazole scaffold have been investigated for their potential to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. derpharmachemica.comresearchgate.net Research has focused on synthesizing and evaluating these compounds for their selective inhibition of the two main isoforms, COX-1 and COX-2. derpharmachemica.com COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and plays a major role in the inflammatory response. derpharmachemica.com
A series of methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivatives were synthesized and evaluated for their ability to inhibit human COX-2. derpharmachemica.com The more potent compounds from this series were subsequently tested for their inhibitory activity against COX-1. derpharmachemica.com Notably, some of these derivatives demonstrated significant selectivity for COX-2 over COX-1. For instance, one compound exhibited a 379-fold greater selectivity for COX-2, while another was over 465-fold more selective. derpharmachemica.com These findings suggest that benzo[d]oxazole derivatives could serve as a promising foundation for the development of selective COX-2 inhibitors. derpharmachemica.com
Another study involved the synthesis of 2-amino-N-(substituted arylidene) benzoxazole-5-carbohydrazide derivatives, which were also screened for COX-2 inhibitory activity. researchgate.net The results indicated that these compounds possessed moderate to good activity when compared to the standard drug, Rofecoxib. researchgate.net
Neuroprotective and Neurological Applications
Alzheimer's Disease (AD) Research
The multifaceted nature of Alzheimer's disease (AD) has prompted research into multi-target directed ligands (MTDLs), and this compound derivatives have emerged as a promising class of compounds in this area. researchgate.netnih.gov
A significant approach in AD therapy is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to increase the levels of the neurotransmitter acetylcholine. researchgate.netnih.gov Several studies have demonstrated the potent anticholinesterase activity of benzo[d]oxazole derivatives.
A library of 2-substituted benzo[d]oxazol-5-amine derivatives was designed, synthesized, and evaluated for their inhibitory effects. researchgate.netnih.gov One of the most promising compounds from this series, compound 92 , displayed potent inhibition of both AChE and BuChE, with IC50 values of 0.052 ± 0.010 μM and 1.085 ± 0.035 μM, respectively. researchgate.netnih.gov
In another study, a series of novel benzoxazole-oxadiazole derivatives were synthesized and evaluated for their anti-Alzheimer's potential. nih.gov The entire series of 19 compounds showed activity against both AChE and BuChE, with IC50 values ranging from 5.80 ± 2.18 to 40.80 ± 5.90 µM for AChE and 7.20 ± 2.30 to 42.60 ± 6.10 µM for BuChE. nih.gov Notably, some of these derivatives were more potent than the standard drug Donepezil (B133215). nih.gov
The inhibitory activity of these compounds is often attributed to interactions within the enzyme's active site. Docking studies have suggested that hydrophobic and π-π interactions are key to the binding of these derivatives to cholinesterases. nih.gov
Table 1: Cholinesterase Inhibition by this compound Derivatives
| Compound/Derivative Series | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound 92 (2-substituted benzo[d]oxazol-5-amine) | AChE | 0.052 ± 0.010 | researchgate.netnih.gov |
| Compound 92 (2-substituted benzo[d]oxazol-5-amine) | BuChE | 1.085 ± 0.035 | researchgate.netnih.gov |
| Benzoxazole-oxadiazole derivatives (Range) | AChE | 5.80 - 40.80 | nih.gov |
| Benzoxazole-oxadiazole derivatives (Range) | BuChE | 7.20 - 42.60 | nih.gov |
| Donepezil (Standard) | AChE | 33.65 ± 3.50 | nih.gov |
In addition to cholinesterase inhibition, the aggregation of amyloid-beta (Aβ) peptides is a central pathological hallmark of AD. researchgate.netnih.gov this compound derivatives have also shown the ability to inhibit this process.
The same compound 92 that demonstrated potent cholinesterase inhibition also significantly inhibited Aβ aggregation at a concentration of 20 μM. researchgate.netnih.gov This dual activity highlights the potential of this scaffold in developing multi-target agents for AD.
Further research on other derivatives, such as 3-aminobenzofuran derivatives, which share some structural similarities, has also shown inhibition of both self-induced and AChE-induced Aβ aggregation. frontiersin.org For instance, certain compounds in this class were found to be more effective than donepezil in inhibiting Aβ aggregation. frontiersin.org
The neuroprotective properties of this compound derivatives have been evaluated in various neuronal cell line models. A series of synthetic substituted benzo[d]oxazole-based derivatives were tested for their ability to protect PC12 cells from Aβ-induced neurotoxicity. nih.govmdpi.com Many of these compounds were effective in reducing this toxicity. nih.govmdpi.com
One particular compound, 5c , was found to be non-toxic to the cells at concentrations up to 30 μg/mL and significantly increased the viability of Aβ-treated PC12 cells at concentrations of 1.25, 2.5, and 5 μg/mL. nih.govmdpi.com In another study, compound 92 also exhibited neuroprotective properties on SH-SY5Y neuroblastoma cell lines at a concentration of 40 μM. researchgate.netnih.gov
The neuroprotective effects of certain benzo[d]oxazole derivatives appear to be mediated through the modulation of specific intracellular signaling pathways. Research has shown that compound 5c exerts its protective effects in Aβ-induced PC12 cells by influencing the Akt/GSK-3β/NF-κB pathway. nih.govmdpi.com
Western blot analysis revealed that compound 5c promoted the phosphorylation of both Akt and glycogen (B147801) synthase kinase-3β (GSK-3β). nih.govmdpi.com Concurrently, it led to a decrease in the expression of nuclear factor-κB (NF-κB). nih.govmdpi.com This modulation of the Akt/GSK-3β/NF-κB signaling pathway resulted in several downstream beneficial effects, including protection against apoptosis, reduction of tau protein hyperphosphorylation, and decreased expression of the receptor for advanced glycation end products (RAGE) and β-site amyloid precursor protein-cleaving enzyme 1 (BACE1). nih.govmdpi.com GSK-3 is known to be involved in neuronal cell death, and its inhibition is considered a therapeutic strategy for neurodegenerative diseases. google.com
Table 2: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 19020183 nih.gov |
| Acetylcholinesterase (AChE) | Not available as a discrete structure nih.gov |
| Butyrylcholinesterase (BuChE) | Not available as a discrete structure |
| Cyclooxygenase-1 (COX-1) | Not available as a discrete structure |
| Cyclooxygenase-2 (COX-2) | Not available as a discrete structure |
| Rofecoxib | 5090 |
| Donepezil | 3152 |
| Akt (Protein Kinase B) | Not available as a discrete structure |
| Glycogen synthase kinase-3β (GSK-3β) | Not available as a discrete structure |
| Nuclear factor-κB (NF-κB) | Not available as a discrete structure |
| Amyloid-beta | Not available as a discrete structure |
| Tau protein | Not available as a discrete structure |
| Receptor for advanced glycation end products (RAGE) | Not available as a discrete structure |
| β-site amyloid precursor protein-cleaving enzyme 1 (BACE1) | Not available as a discrete structure |
| Celecoxib | 2662 nih.gov |
| Ibuprofen | 3672 nih.gov |
Reduction of Tau Protein Hyperphosphorylation
The hyperphosphorylation of tau protein is a significant pathological characteristic of Alzheimer's disease (AD). Research has shown that certain benzo[d]oxazole derivatives can mitigate this condition. For instance, one study demonstrated that compound 5c, a substituted benzo[d]oxazole-based derivative, reduced the hyperphosphorylation of tau protein in PC12 cells induced by β-amyloid (Aβ) peptides. nih.gov This effect is believed to be mediated through the Akt/GSK-3β/NF-κB signaling pathway. nih.gov Specifically, the compound was found to promote the phosphorylation of Akt and glycogen synthase kinase-3β (GSK-3β), which in turn can lead to a decrease in tau hyperphosphorylation. nih.gov
Inhibition of the spleen tyrosine kinase (Syk) has also been identified as a therapeutic strategy for reducing tau hyperphosphorylation. nih.gov Studies have shown that inhibiting Syk can lead to a decrease in tau phosphorylation at multiple epitopes relevant to AD. nih.gov This is achieved through the activation of protein kinase A, which increases the phosphorylation of the inhibitory Ser-9 residue of GSK-3β, a primary kinase involved in tau phosphorylation. nih.gov While not directly focused on this compound, this highlights a key pathway that could be targeted by its derivatives.
Modulation of RAGE and BACE1 Expression
The receptor for advanced glycation end products (RAGE) and β-site amyloid precursor protein-cleaving enzyme 1 (BACE1) are key players in the pathogenesis of Alzheimer's disease. The expression of both RAGE and BACE1 was found to be decreased in Aβ₂₅₋₃₅-induced PC12 cells upon treatment with a specific benzo[d]oxazole derivative, compound 5c. nih.gov This compound was shown to exert its effect through the Akt/GSK-3β/NF-κB signaling pathway. nih.gov The modulation of these targets suggests a potential mechanism by which benzo[d]oxazole derivatives could interfere with the production of Aβ peptides and the inflammatory processes associated with AD.
In vivo Behavioral Studies (e.g., Y-maze, Morris water maze)
In vivo studies using animal models are crucial for evaluating the potential therapeutic effects of new compounds on learning and memory. This compound derivatives have been subjected to such behavioral tests.
In one study, a 2-substituted benzo[d]oxazol-5-amine derivative, compound 92, was evaluated in a Y-maze test using a scopolamine-induced amnesia model and a Morris water maze (MWM) test in a rat model with Aβ₁₋₄₂-induced cognitive impairment. researchgate.net The results indicated that oral administration of compound 92 led to a significant improvement in cognitive and spatial memory deficits. researchgate.net
The Y-maze is a test of spatial working memory, assessing an animal's willingness to explore new environments. The Morris water maze is a widely used test for spatial learning and memory, requiring the animal to find a hidden platform in a pool of water, using distal cues. scantox.com The ability of a compound to improve performance in these tasks suggests a potential to ameliorate cognitive deficits associated with neurodegenerative diseases. The MWM test has high translational value as similar outcomes are observed in rodents and humans in virtual maze tests. scantox.com
Anticonvulsant Function
Several benzo[d]oxazole derivatives have been synthesized and evaluated for their anticonvulsant properties. In one study, a series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones were tested in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. nih.gov Compound 4g from this series was identified as a particularly promising candidate, exhibiting potent activity against both MES- and PTZ-induced seizures. nih.gov Its mechanism of action is suggested to be at least partly through the elevation of γ-aminobutyric acid (GABA) levels in the brain. nih.gov
Another series of 2-substituted-6-(4H-1,2,4-triazol-4-yl)benzo[d]oxazoles also demonstrated significant anti-MES activities. researchgate.net Compounds 5g and 5j were the most potent in this series and also showed low neurotoxicity. researchgate.net The anticonvulsant activity of these compounds is thought to be linked to the triazole moiety, a known pharmacophore for this biological effect. researchgate.net Furthermore, some benzothiazole derivatives, structurally related to benzoxazoles, have also shown anticonvulsant activity in MES and scPTZ tests. mdpi.com
Antioxidant Activity
Benzoxazole derivatives have been investigated for their antioxidant properties. ontosight.ai A series of N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives were synthesized and screened for their ability to scavenge the free radical α,α-diphenyl-β-picryl hydrazyl (DPPH). nih.gov All the tested compounds showed effective free radical scavenging activity. nih.gov It was noted that derivatives with electron-withdrawing groups (halides) at the C5 position exhibited more potent antioxidant activity. nih.gov
In another study, a series of 2-(((5-aryl-1,2,4-oxadiazol-3-yl)methyl)thio)benzo[d]oxazoles were evaluated for their antioxidant activity using the DPPH assay. vignan.ac.in Compound 5j from this series was identified as a good antioxidant. vignan.ac.in Additionally, some novel benzoxazole and naphthoxazole analogs have demonstrated antioxidant properties, with one of the most active compounds showing an IC₅₀ value of 0.214 µM. mdpi.com
Target Identification and Validation
The process of target identification and validation is fundamental in drug discovery, aiming to identify the specific molecular targets through which a compound exerts its biological effects. wuxibiology.com For benzo[d]oxazole derivatives, this has involved a range of in vitro and in silico studies.
One area of investigation has been the role of these derivatives as inhibitors of nuclear factor E2-related factor 2 (Nrf2). google.com Nrf2 is a transcription factor that regulates the expression of antioxidant enzymes. google.com By inhibiting Nrf2, certain benzo[d]oxazole derivatives can increase the production of reactive oxygen species (ROS), which can be beneficial in anticancer therapies. google.com
Enzyme Inhibition Studies
Enzyme inhibition is a key mechanism of action for many therapeutic agents. Benzo[d]oxazole derivatives have been studied as inhibitors of various enzymes.
Cholinesterases: A library of 2-substituted benzo[d]oxazol-5-amine derivatives was designed and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. researchgate.net The optimal compound, 92 , showed potent inhibition of both AChE and BuChE. researchgate.net
Cyclooxygenases (COX): A series of oxadiazole-linked benzoxazole derivatives were synthesized and tested for their ability to inhibit COX-1 and COX-2 enzymes. vignan.ac.in Several compounds, including 5h , 5j , and 5k , were found to be selective inhibitors of COX-2. vignan.ac.in
VEGFR-2: Novel benzoxazole derivatives have been designed and evaluated as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. nih.govresearchgate.net Compound 12l emerged as a potent inhibitor of VEGFR-2 and demonstrated significant antiproliferative activity against cancer cell lines. nih.govresearchgate.net
Inosine 5′-monophosphate dehydrogenase (IMPDH): Benzoxazole-based inhibitors of Cryptosporidium parvum IMPDH have been optimized. nih.gov These studies have provided insights into the structure-activity relationships of these compounds as enzyme inhibitors. nih.gov
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): In silico docking studies have been conducted to investigate the potential of oxazole derivatives as ligands for PPARγ, a target for diabetes treatment. rroij.com These computational studies help in identifying derivatives with high binding affinity to the target protein. rroij.com
Interactive Data Tables
Anticonvulsant Activity of Benzo[d]oxazole Derivatives
| Compound | Test Model | ED₅₀ (mg/kg) | Reference |
| 4g | MES | 23.7 | nih.gov |
| 4g | scPTZ | 18.9 | nih.gov |
| 5g | MES | 31.7 | researchgate.net |
| 5j | MES | 12.7 | researchgate.net |
Enzyme Inhibition by Benzo[d]oxazole Derivatives
| Compound | Enzyme | IC₅₀ (µM) | Reference |
| 92 | AChE | 0.052 | researchgate.net |
| 92 | BuChE | 1.085 | researchgate.net |
| 5h | COX-2 | 5.10 | vignan.ac.in |
| 5j | COX-2 | 4.83 | vignan.ac.in |
| 5k | COX-2 | 6.70 | vignan.ac.in |
| 12l | VEGFR-2 | 0.09738 | researchgate.net |
Receptor Binding Assays
The interaction of this compound derivatives with various biological receptors has been quantified through receptor binding assays, which are crucial for determining the affinity and selectivity of these compounds. A series of benzoxazole derivatives has been synthesized and assessed as ligands for melatonin (B1676174) receptors. nih.gov The binding affinity of these compounds for human MT(1) and MT(2) receptors was established using 2-[¹²⁵I]-iodomelatonin as the radioligand in competitive binding assays. nih.gov From these studies, specific derivatives, such as compounds 14 and 17 , were identified as melatonin receptor agonists. nih.gov
Further screening studies have evaluated other scaffolds, including benzo[d]oxazol-2(3H)-one derivatives, for their binding affinity toward sigma (σ) receptors. upenn.edu In these assays, which utilized [¹²⁵I]RHM-4 for σ2 receptors and [³H]-(+)-pentazocine for σ1 receptors, most benzo[d]oxazol-2(3H)-one derivatives showed weak binding. upenn.edu However, certain compounds, like B06 , displayed modest binding to both σ1 and σ2 receptors. upenn.edu For instance, compound (±)-A03 , a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivative, showed high affinity for the σ2 receptor (Ki = 0.59 ± 0.02 nM) with 82-fold selectivity over the σ1 receptor (Ki = 48.4 ± 7.7 nM). upenn.edu
Surface Plasmon Resonance (SPR) has also been employed to investigate the binding of benzoxazolinone derivatives to chromodomain proteins. One study identified that compound B01 (a benzoxazolinone derivative) binds to the chromodomain protein CDYL with a dissociation constant (KD) of 4.9 ± 0.9 μM. sci-hub.se This compound also showed binding to other chromodomain proteins, with KD values of 30.5 ± 4.8 μM for CDYL2 and 5.8 ± 3.2 μM for CDY1. sci-hub.se The data from these assays are instrumental in understanding the specific molecular targets of these derivatives.
Table 1: Receptor Binding Affinities of Selected Benzo[d]oxazole Derivatives
| Compound | Target Receptor/Protein | Assay Method | Binding Affinity (K D /K i ) | Source |
| (±)-A03 | σ2 Receptor | Radioligand Binding | 0.59 ± 0.02 nM | upenn.edu |
| σ1 Receptor | Radioligand Binding | 48.4 ± 7.7 nM | upenn.edu | |
| B01 | CDYL | Surface Plasmon Resonance | 4.9 ± 0.9 μM | sci-hub.se |
| CDYL2 | Surface Plasmon Resonance | 30.5 ± 4.8 μM | sci-hub.se | |
| CDY1 | Surface Plasmon Resonance | 5.8 ± 3.2 μM | sci-hub.se |
Protein Interaction Analysis
Molecular docking studies provide insight into the specific interactions between benzo[d]oxazole derivatives and their protein targets at the atomic level. These in silico analyses help to elucidate the binding modes and rationalize the observed biological activities.
Studies on antimicrobial benzoxazole derivatives have used molecular docking to explore their interaction with bacterial enzymes. ijpsonline.comijpsonline.com For example, the interactions of 2-(4-methoxyphenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol (1) and 2-(4-trifluoromethylphenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol (2) with the bacterial enzyme DNA gyrase (topoisomerase II) have been analyzed. ijpsonline.comijpsonline.com The docking results showed that both compounds bind to the same site within the receptor, exhibiting good affinity. ijpsonline.comijpsonline.com Compound (1) displayed a binding energy of –6.56 kcal/mol, while compound (2) showed a stronger binding energy of –6.92 kcal/mol, which correlates with its superior antimicrobial activity. ijpsonline.comijpsonline.com The interactions were primarily hydrophobic in nature. ijpsonline.com
In another study, newly synthesized Schiff bases of benzo[d]oxazole-5-amine were docked against glucosamine-6-phosphate synthase. researchgate.net The analysis revealed that derivatives with bulky phenyl groups, such as compounds (7) and (8) , are essential to block the active center of the enzyme. researchgate.net Similarly, molecular modeling of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives suggested strong interactions with the COX-2 enzyme. nih.gov Specifically, the designed compounds were shown to interact with key amino acid residues Tyr-355 and Arg-120 in the binding site. nih.gov The 4-nitrophenyl-piperazine derivative (3n) showed additional interactions with Lys-83 and Ser-471, potentially contributing to its significant anti-inflammatory activity. nih.gov
Table 2: Molecular Docking Interaction Data for Benzo[d]oxazole Derivatives
| Compound | Protein Target | Binding Energy (kcal/mol) | Interacting Residues | Source |
| Compound (1) | DNA Gyrase | -6.56 | Multiple hydrophobic interactions | ijpsonline.com |
| Compound (2) | DNA Gyrase | -6.92 | Multiple hydrophobic interactions | ijpsonline.com |
| Compound (3n) | COX-2 | Not specified | Tyr-355, Arg-120, Lys-83, Ser-471 | nih.gov |
Structure-Activity Relationship (SAR) Studies
Influence of Substituent Nature and Position on Biological Activity
The biological activity of this compound derivatives is significantly modulated by the nature and position of various substituents on the core structure. researchgate.net Structure-activity relationship (SAR) studies have demonstrated that the presence of electron-withdrawing or electron-releasing groups at different positions can enhance the biological effects. researchgate.net
In the context of antimicrobial activity, the substituent at the 2-position of the benzoxazole ring plays a critical role. A comparative study of two derivatives, 2-(4-methoxyphenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol (1) and 2-(4-trifluoromethylphenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol (2) , revealed that the derivative with the electron-withdrawing trifluoromethylphenyl group (2 ) exhibited greater activity against E. coli and S. aureus than the derivative with the electron-donating methoxyphenyl group (1 ). ijpsonline.comijpsonline.com This suggests that electron-withdrawing substituents at this position can enhance antibacterial potency.
Further studies on 3-(2-benzoxazol-5-yl)alanine derivatives showed that for compounds with a substituted phenyl ring at position 2, only a fraction were active as antifungal agents. nih.gov The presence of multiple methoxy (B1213986) groups, such as in H-Box[3,4,5-(OMe)₃Ph]-OMe (compound 9 ), resulted in activity, whereas a different substitution pattern in H-Box[2,4,5-(OMe)₃Ph]-OMe (compound 8 ) led to inactivity, highlighting the importance of the substitution pattern. nih.gov For derivatives with heterocyclic substituents at position 2, activity was primarily observed for those with azaaromatic groups. nih.gov
In a series of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, hydrophobic substituents on the phenoxyl side chain were found to be crucial for antibacterial activity. nih.gov Derivatives with para-tert-butyl (11r ), para-phenyl (11s ), and para-benzyloxy (11t ) groups on the phenoxyl side chain displayed the most potent activity against all tested Gram-negative and Gram-positive bacteria. nih.gov Additionally, the stereochemistry was important, with the (S)-configuration of the substituted phenoxyl side chain showing excellent antibacterial activity. nih.gov
For benzoxazolinone derivatives, substitutions on an attached phenyl ring also influence activity. Hydrazone derivatives with a 3-chloro substitution on the phenyl ring demonstrated wide antibacterial activity. mdpi.com
Impact of Hydroxyl and Other Functional Groups
The hydroxyl (-OH) group, a defining feature of this compound, and other functional groups are key determinants of biological activity, influencing how the molecules interact with their biological targets. ontosight.aiontosight.ai
The hydroxyl group at the 5-position of the benzoxazole ring is a common feature in many biologically active derivatives. ontosight.ai Its presence, along with other substituents like halogens, can affect the molecule's ability to bind to targets, potentially enhancing therapeutic efficacy. ontosight.ai In a series of 3-(2-benzoxazol-5-yl)alanine derivatives, the presence of two hydroxyl groups on the phenyl ring at position 2, as in H-Box[2,4-(OH)₂Ph]-OMe (15 ), led to a significant decrease in cytotoxicity compared to other substitution patterns. nih.gov This indicates that the number and position of hydroxyl groups are critical for specific biological outcomes.
The impact of other functional groups is also significant. In the same series, replacing hydroxyl and methoxy groups with a dimethylamino group (H-Box[(4-NMe₂)Ph]-OMe) resulted in high antifungal activity. nih.gov However, changing these to hydroxyl and diethylamino groups (H-Box[(2-OH-4-NEt₂)Ph]-OMe) caused a notable drop in cytotoxicity. nih.gov
In the development of Schiff bases from benzo[d]oxazol-5-amine, the entire amine functional group serves as a critical anchor for building larger structures. Condensing the amine with various aromatic aldehydes introduced imine (CH=N) groups, and the nature of the substituents on the aldehyde (e.g., p-nitro, p-hydroxy, p-chloro) influenced the antimicrobial activity of the final compounds. researchgate.net For instance, compounds derived from p-nitrobenzaldehyde and terephthaldehyde showed potent antibacterial activity. researchgate.net This demonstrates that the amine group at the 5-position is a valuable synthetic handle for creating diverse derivatives with varied biological profiles.
Medicinal Chemistry and Drug Discovery Applications
Lead Compound Identification and Optimization
Benzo[d]oxazol-5-ol is frequently employed as a foundational molecule, or intermediate, for the generation of more complex and biologically active compounds. Its structure is amenable to various chemical modifications, allowing for the systematic optimization of derivatives to enhance potency, selectivity, and pharmacokinetic properties.
A notable area of research involves the synthesis of 2-methylbenzo[d]oxazole derivatives as potent inhibitors of monoamine oxidase (MAO) enzymes, which are key drug targets for neuropsychiatric and neurodegenerative disorders. In one study, a series of thirteen derivatives were synthesized and evaluated, revealing highly potent inhibitors of both MAO-A and MAO-B. Specifically, compounds 1d and 2e (proprietary structures from the study) emerged as the most potent MAO-B inhibitors with IC50 values of 0.0023 µM and 0.0033 µM, respectively. The most effective MAO-A inhibitors from the series were compounds 2c and 2e , with IC50 values of 0.670 µM and 0.592 µM. These findings underscore the potential of the benzo[d]oxazole scaffold as a source of lead compounds for developing clinically relevant MAO inhibitors. cenmed.com
Furthermore, the this compound core has been utilized in the creation of inhibitors for other significant biological targets. For instance, it serves as a key intermediate in the synthesis of N4-phenyl-quinazoline-4-amine derivatives, which are investigated as inhibitors of ErbB family type I receptor tyrosine kinases like EGFR, crucial targets in cancer therapy. cenmed.comguidetopharmacology.orgmims.com In other research, novel benzoxazole (B165842) derivatives, namely 2-((3,4-dichlorophenyl) amino) benzo[d] xazol-5-ol (DCPAB) and 2-((3,4-hydroxyphenyl) amino) benzo[d]xazol-5-ol (HPAB) , were synthesized and found to suppress Th1 cell-mediated inflammation by inhibiting T-bet-induced IFN-γ expression, indicating potential for treating inflammatory diseases. wikipedia.org The versatility of this scaffold is also demonstrated by its use in developing subnanomolar inhibitors of Haemonchus contortus, a parasitic nematode. mims.com
Scaffold Hopping and Design of Multi-Target Directed Ligands (MTDLs)
While direct studies on scaffold hopping from this compound are not extensively documented, the inherent properties of the benzoxazole core make it a suitable candidate for such strategies. The development of derivatives that inhibit both MAO-A and MAO-B is a prime example of its utility in creating multi-target directed ligands (MTDLs). cenmed.com The ability to modulate activity against both enzyme isoforms is a desirable trait in treating complex neurological disorders like Parkinson's disease, where targeting multiple pathways can lead to enhanced therapeutic efficacy. The research into 2-methylbenzo[d]oxazole derivatives that show potent, dual inhibition highlights the potential of this scaffold in the design of MTDLs. cenmed.com
Development of Prodrugs and Targeted Delivery Systems
To enhance the clinical potential of compounds derived from this compound, various formulation and delivery strategies are being explored. Patents related to quinazoline-based kinase inhibitors, which use this compound as an intermediate, frequently discuss the formulation of the final active compounds as pharmaceutically acceptable prodrugs. cenmed.com This approach can improve solubility, stability, and oral bioavailability.
Pharmacokinetic and Pharmacodynamic Considerations
The evaluation of pharmacokinetic (PK) and pharmacodynamic (PD) properties is crucial for the development of any new therapeutic agent. For compounds derived from the this compound scaffold, these studies are integral to establishing their potential for clinical success.
In the context of cancer therapeutics, patents describe cellular phosphorylation assays to determine the in-vitro activity of derivative compounds on target kinases like EGFR. cenmed.com These pharmacodynamic studies help confirm the mechanism of action and inhibitory potency. The same patents also specify that pharmacokinetic profiles are assessed through studies in animal models, such as dosing male Han Wistar rats intravenously or orally to collect blood samples and determine key PK parameters. cenmed.com
For MAO inhibitors derived from this scaffold, the pharmacodynamic effect is measured by their IC50 values against the target enzymes. cenmed.com The metabolism of related compounds, such as Safinamide, involves pathways like amidation and dealkylation mediated by cytochrome P450 enzymes (specifically CYP3A4), which are important considerations for predicting drug-drug interactions. probes-drugs.org
Blood-Brain Barrier Permeability Studies (e.g., PAMPA assay)
For therapeutic agents targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical prerequisite. The development of this compound derivatives as MAO inhibitors for neuropsychiatric and neurodegenerative disorders inherently requires that these compounds are optimized for BBB penetration. wikipedia.org While specific data from Parallel Artificial Membrane Permeability Assays (PAMPA) for this compound itself is not publicly available, the therapeutic goal implies that lead optimization for MAO inhibitors in this class would heavily focus on enhancing lipophilicity and other physicochemical properties conducive to crossing the BBB.
Drug Repurposing Opportunities
The benzoxazole scaffold, and specifically derivatives of this compound, presents opportunities for drug repurposing. The research into its derivatives as MAO inhibitors explicitly highlights this as an attractive strategy. wikipedia.org MAO inhibitors, traditionally used for depression and Parkinson's disease, could potentially be repurposed for other conditions. The literature suggests that these compounds may find new applications in the treatment of prostate cancer, inflammation, vertigo, and type 1 diabetes, expanding their therapeutic utility beyond their original indications. wikipedia.org
Clinical Translation Potential and Future Directions
The therapeutic potential of compounds derived from this compound is significant, particularly in oncology and neurology. The use of this scaffold to synthesize inhibitors of critical cancer targets like EGFR places these derivatives in a well-validated class of therapeutics, which includes marketed drugs like Gefitinib (Iressa) and Erlotinib (Tarceva). guidetopharmacology.orgmims.com The ongoing development of these novel structures, coupled with advanced formulations like the nanoliposomal RX-0201N, indicates a clear path toward clinical investigation. guidetopharmacology.orggoogle.com
Future research will likely focus on several key areas:
Optimization of Lead Compounds: Further modification of the benzo[d]oxazole scaffold to improve potency, selectivity, and reduce off-target effects.
Preclinical and Clinical Trials: Advancing the most promising lead compounds through rigorous preclinical toxicology studies and into human clinical trials to evaluate safety and efficacy.
Biomarker Development: Identifying biomarkers to select patient populations most likely to respond to these targeted therapies, particularly in cancer treatment.
Exploring New Targets: Leveraging the versatility of the benzo[d]oxazole scaffold to design inhibitors for other emerging biological targets.
Q & A
Q. Basic Research Focus
- ¹H NMR : The hydroxyl proton (C5-OH) typically appears as a singlet at δ 10–12 ppm. Adjacent aromatic protons (C4 and C6) show coupling patterns (doublets or double doublets) in the δ 6.5–8.0 ppm range .
- IR : Stretching vibrations for the oxazole ring (C=N) appear at 1600–1650 cm⁻¹, while the phenolic O-H stretch is observed at 3200–3400 cm⁻¹ .
- MS : Molecular ion peaks ([M]⁺) should align with the molecular formula (e.g., C₇H₅NO₂ for this compound, MW: 135.12). Fragmentation patterns often include loss of CO (m/z -28) or H₂O (m/z -18) .
Advanced Consideration
For ambiguous structural assignments, DEPT-135 NMR can distinguish CH₂/CH₃ groups in substituted derivatives. High-resolution mass spectrometry (HRMS) is critical for confirming isotopic patterns in halogenated analogs .
What strategies are effective in optimizing the cyclization step during the synthesis of this compound to prevent by-product formation?
Q. Basic Research Focus
- Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-toluenesulfonic acid) enhances cyclization efficiency by polarizing carbonyl groups .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while non-polar solvents (toluene) reduce side reactions like oxidation .
Advanced Consideration
Mechanistic studies using DFT calculations can predict transition-state energies for cyclization, guiding catalyst design. For example, electron-withdrawing substituents on the benzene ring lower activation energy by stabilizing the oxazole-forming transition state .
How do substituents on the benzo[d]oxazole ring affect the compound's biological activity, as evidenced by antimicrobial studies?
Basic Research Focus
Substituents at the C2 and C6 positions significantly modulate antimicrobial potency:
- Electron-withdrawing groups (e.g., -NO₂, -Cl) : Enhance activity against Gram-positive bacteria (e.g., S. aureus MIC: 12.5 µg/mL for 4a derivative) .
- Bulky alkyl groups (e.g., tert-butyl) : Improve lipophilicity and fungal membrane penetration (e.g., C. albicans MIC: 6.25 µg/mL for 5-(benzo[d]dioxol-5-yl)pyrazole derivatives) .
Advanced Consideration
QSAR models reveal that Hammett σ values and logP are key predictors of bioactivity. Para-substituted derivatives exhibit higher antifungal activity due to improved membrane permeability .
What computational chemistry approaches are employed to predict the reactivity and stability of this compound derivatives in silico?
Q. Advanced Research Focus
- DFT Calculations : Used to map electron density distributions, identifying nucleophilic/electrophilic sites for functionalization. For example, C5-OH is a reactive site for electrophilic substitution .
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., bacterial topoisomerases) to rationalize structure-activity relationships .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., CYP450 metabolism), guiding lead optimization .
How can researchers resolve contradictions in reported biological activity data for this compound analogs across different studies?
Q. Advanced Research Focus
- Standardized Assays : Discrepancies in MIC values often arise from variations in assay conditions (e.g., broth microdilution vs. agar diffusion). Harmonizing protocols (CLSI guidelines) improves reproducibility .
- Meta-Analysis : Pooling data from multiple studies using multivariate regression can identify confounding factors (e.g., solvent used in dissolution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
